molecular formula C6H8N4O2 B1598353 2-(1-Methylhydrazino)-3-nitropyridine CAS No. 30963-12-3

2-(1-Methylhydrazino)-3-nitropyridine

Cat. No.: B1598353
CAS No.: 30963-12-3
M. Wt: 168.15 g/mol
InChI Key: YUPKCYOYHLBERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methylhydrazino)-3-nitropyridine ( 30963-12-3) is a chemical compound with the molecular formula C 6 H 8 N 4 O 2 and an average molecular mass of 168.16 g/mol . It is characterized by a density of approximately 1.405 g/cm³ and a boiling point of around 319°C at 760 mmHg . This compound belongs to the class of nitropyridines, which are scaffolds of significant interest in medicinal and agrochemical research due to their wide range of biological activities . The nitro group on the pyridine ring makes it a versatile synthetic intermediate, particularly amenable to nucleophilic substitution reactions . This reagent is valued for its role in the synthesis of more complex heterocyclic systems. Researchers utilize nitropyridine derivatives like this as key precursors in the development of pharmaceuticals, including antiallergenic, antihypertensive, and antitumor agents, as well as in the creation of agrochemicals such as herbicides and insecticides . Its mechanism of action in research settings often involves the functionalization of the pyridine ring; the nitro group, especially at the 3-position, can be selectively displaced by various nucleophiles, such as thiols, to create novel sulfides with potential photophysical properties or biological activity . This property is central to structure-activity relationship (SAR) studies aimed at discovering new active compounds. Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-(3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKCYOYHLBERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380295
Record name 2-(1-Methylhydrazino)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30963-12-3
Record name 2-(1-Methylhydrazino)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Core Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylhydrazino)-3-nitropyridine is a heterocyclic organic compound that holds significant potential as a versatile building block in medicinal chemistry and novel material synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a nitro group and a methylhydrazino moiety, provides a rich landscape for chemical transformations. The electron-withdrawing nature of the nitro group, combined with the nucleophilic character of the hydrazino group, makes this molecule a valuable synthon for the construction of more complex heterocyclic systems. This guide offers a comprehensive overview of the core properties of 2-(1-Methylhydrazino)-3-nitropyridine, including its chemical and physical characteristics, a plausible synthetic route, and its anticipated reactivity. This document is intended to serve as a foundational resource for researchers exploring the utility of this compound in drug discovery and development.

Chemical Identity and Physical Properties

2-(1-Methylhydrazino)-3-nitropyridine is identified by the Chemical Abstracts Service (CAS) number 30963-12-3. Its molecular formula is C₆H₈N₄O₂, corresponding to a molecular weight of 168.15 g/mol .[1]

Table 1: Physical and Chemical Properties of 2-(1-Methylhydrazino)-3-nitropyridine
PropertyValueSource/Comment
Molecular Formula C₆H₈N₄O₂[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 30963-12-3[1]
Appearance Solid[1]
Melting Point Data not available[1]
Boiling Point 319.0 ± 27.0 °CPredicted
Density 1.405 g/cm³Predicted
Solubility Data not availableLikely soluble in polar organic solvents such as ethanol and DMSO, based on the properties of the related compound 2-hydrazino-3-nitropyridine.[2]
pKa Data not availableThe presence of the basic methylhydrazino group and the pyridine nitrogen suggests the compound will have basic properties.
Stability Stable under normal handling and storage conditions.[1]

It is important to note that while the compound is known to be a solid, specific experimental data for its melting point, boiling point, and solubility are currently unavailable in the public domain.[1] The provided boiling point and density are predicted values and should be treated as estimates. The stability of the molecule is reported to be normal under standard laboratory conditions.[1]

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-chloro-3-nitropyridine with methylhydrazine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group at the 3-position.

Synthesis_of_2-(1-Methylhydrazino)-3-nitropyridine cluster_reactants Reactants cluster_product Product reactant1 2-Chloro-3-nitropyridine product 2-(1-Methylhydrazino)-3-nitropyridine reactant1->product Nucleophilic Aromatic Substitution reactant2 +   Methylhydrazine reactant2->product reactant1_struct [Structure of 2-Chloro-3-nitropyridine] reactant2_struct [Structure of Methylhydrazine] product_struct [Structure of 2-(1-Methylhydrazino)-3-nitropyridine]

Caption: Proposed synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.

Experimental Protocol (Hypothetical):

  • To a solution of 2-chloro-3-nitropyridine in a suitable polar aprotic solvent (e.g., acetonitrile or ethanol), methylhydrazine would be added dropwise at a controlled temperature, likely 0 °C to room temperature.

  • The reaction mixture would be stirred for a period of time to allow for the complete substitution of the chlorine atom.

  • Upon completion, the reaction would be worked up by removing the solvent under reduced pressure.

  • The resulting crude product could be purified by recrystallization from an appropriate solvent system to yield pure 2-(1-Methylhydrazino)-3-nitropyridine.

This proposed synthesis is based on the known reactivity of 2-chloro-3-nitropyridine with nucleophiles.[3]

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for 2-(1-Methylhydrazino)-3-nitropyridine is not available, we can predict the key features based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, and the N-H protons of the hydrazino group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nitro group and the electron-donating methylhydrazino group.

  • ¹³C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the carbons of the pyridine ring and the methyl group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazino group, C-H stretching of the aromatic ring and the methyl group, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the hydrazino moiety.

Reactivity and Potential Applications

The chemical reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dictated by the interplay of its functional groups.

Reactivity_of_2-(1-Methylhydrazino)-3-nitropyridine molecule 2-(1-Methylhydrazino)-3-nitropyridine hydrazino Methylhydrazino Group (Nucleophilic) molecule->hydrazino nitro Nitro Group (Electron-withdrawing, Reducible) molecule->nitro pyridine Pyridine Ring (Aromatic System) molecule->pyridine condensation Condensation Reactions (e.g., with aldehydes/ketones) hydrazino->condensation cyclization Intramolecular Cyclization hydrazino->cyclization reduction Reduction to Amino Group nitro->reduction nucleophilic_sub Further Nucleophilic Substitution (less likely) pyridine->nucleophilic_sub

Caption: Key reactivity sites of 2-(1-Methylhydrazino)-3-nitropyridine.

Reactivity of the Hydrazino Group

The methylhydrazino group is a potent nucleophile and can participate in a variety of chemical transformations. It can react with aldehydes and ketones to form the corresponding hydrazones, which are valuable intermediates for the synthesis of other heterocyclic compounds. Furthermore, the hydrazino moiety can be a key component in intramolecular cyclization reactions to form fused ring systems, a common strategy in the synthesis of biologically active molecules.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, as seen in its proposed synthesis. A key reaction of the nitro group is its reduction to an amino group. This transformation opens up a plethora of synthetic possibilities, as the resulting amino group can be further functionalized, for instance, through diazotization or acylation reactions. The presence of both a hydrazino and a reducible nitro group on the same pyridine scaffold makes this compound a precursor to various di-functionalized pyridines.

Potential Applications in Drug Development

The structural motifs present in 2-(1-Methylhydrazino)-3-nitropyridine are found in numerous biologically active compounds. The pyridine ring is a well-established scaffold in medicinal chemistry, and the introduction of hydrazino and nitro/amino functionalities provides opportunities for creating diverse chemical libraries for drug screening.[2] The ability to readily modify these functional groups allows for the fine-tuning of physicochemical properties and biological activity. This compound could serve as a starting material for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or anti-cancer drugs.

Safety and Handling

2-(1-Methylhydrazino)-3-nitropyridine is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] In case of inadequate ventilation, use a suitable respirator.[1]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[1]

  • Hygiene: Wash skin thoroughly after handling.[1]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a promising, yet underexplored, chemical entity. While there is a notable lack of comprehensive experimental data on its physical properties, its chemical structure suggests a rich and versatile reactivity profile. The insights provided in this guide, based on available data and logical chemical principles, aim to equip researchers with a foundational understanding of this compound. Its potential as a synthetic intermediate for the generation of novel heterocyclic compounds makes it a molecule of significant interest for future research in drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its synthetic potential.

References

  • Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

Spectroscopic Characterization of 2-(1-Methylhydrazino)-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylhydrazino)-3-nitropyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a nitro group and a methylhydrazino group, suggests a rich chemical reactivity and the potential for diverse biological activities. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions and biological systems. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(1-Methylhydrazino)-3-nitropyridine, drawing upon established principles and data from analogous structures to offer a predictive yet robust characterization.

Molecular Structure and Properties

2-(1-Methylhydrazino)-3-nitropyridine possesses the chemical formula C₆H₈N₄O₂.[1] The molecule consists of a pyridine ring with a nitro group at the 3-position and a 1-methylhydrazino group at the 2-position. The presence of the electron-withdrawing nitro group and the electron-donating methylhydrazino group is expected to significantly influence the electronic environment of the pyridine ring, which will be reflected in its spectroscopic signatures.

Caption: Molecular structure of 2-(1-Methylhydrazino)-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(1-Methylhydrazino)-3-nitropyridine are discussed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylhydrazino substituent.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-48.2 - 8.4Doublet of doublets (dd)J = ~8, ~2Downfield shift due to the anisotropic effect of the nitro group and the pyridine nitrogen.
H-57.0 - 7.2Triplet (t) or Doublet of doublets (dd)J = ~8Shielded relative to H-4 and H-6.
H-68.5 - 8.7Doublet of doublets (dd)J = ~5, ~2Most downfield aromatic proton due to proximity to the electronegative pyridine nitrogen.
N-H4.0 - 6.0Broad singlet (br s)-Exchangeable proton, chemical shift is concentration and solvent dependent.
N-CH₃3.0 - 3.3Singlet (s)-Typical chemical shift for a methyl group attached to a nitrogen atom.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-Methylhydrazino)-3-nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2155 - 160Attached to two nitrogen atoms, significantly deshielded.
C-3130 - 135Attached to the nitro group, deshielded.
C-4138 - 142Aromatic carbon deshielded by the nitro group.
C-5115 - 120Aromatic carbon shielded by the hydrazino group.
C-6148 - 152Aromatic carbon adjacent to the pyridine nitrogen, deshielded.
N-CH₃35 - 40Typical chemical shift for a methyl group attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 2-(1-Methylhydrazino)-3-nitropyridine are summarized below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Hydrazine)3300 - 3400MediumStretching
C-H (Aromatic)3000 - 3100MediumStretching
C-H (Aliphatic)2850 - 2960MediumStretching
C=N, C=C (Pyridine)1580 - 1620StrongStretching
N-O (Nitro)1500 - 1550 (asymmetric)StrongStretching
N-O (Nitro)1330 - 1370 (symmetric)StrongStretching

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis KBr KBr Pellet Spectrometer FT-IR Spectrometer KBr->Spectrometer ATR ATR ATR->Spectrometer Spectrum IR Spectrum Spectrometer->Spectrum Assignment Functional Group Assignment Spectrum->Assignment

Caption: Workflow for Infrared Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the related compound 2-hydrazino-3-nitropyridine, an [M+H]⁺ ion at m/z 155.1 has been reported in ESI-MS.[2] Based on this, the expected mass spectrometric behavior of 2-(1-Methylhydrazino)-3-nitropyridine is as follows:

  • Molecular Ion (M⁺˙): The molecular weight of 2-(1-Methylhydrazino)-3-nitropyridine is 168.16 g/mol . In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z 168 would be expected.

  • [M+H]⁺ Ion: In electrospray ionization (ESI) or chemical ionization (CI), a protonated molecular ion at m/z 169 would be prominent.

  • Fragmentation Pattern: The fragmentation is likely to involve the loss of the nitro group (NO₂˙, 46 Da) or the methyl group (CH₃˙, 15 Da). Cleavage of the N-N bond in the hydrazino group is also a probable fragmentation pathway.

Predicted Fragmentation Pathways:

MS_Fragmentation M [C₆H₈N₄O₂]⁺˙ m/z = 168 F1 [C₆H₈N₃]⁺ m/z = 122 M->F1 - NO₂ F2 [C₅H₅N₄O₂]⁺ m/z = 153 M->F2 - CH₃ F3 [C₅H₅N₂O₂]⁺ m/z = 123 F2->F3 - N₂H

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the [M+H]⁺ ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(1-Methylhydrazino)-3-nitropyridine. The anticipated NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and comparative analysis with structurally related molecules. This information serves as a valuable resource for the unambiguous identification and characterization of this compound, facilitating its use in research and development. Experimental verification of these predictions will be crucial for establishing a definitive spectroscopic profile of 2-(1-Methylhydrazino)-3-nitropyridine.

References

Sources

"2-(1-Methylhydrazino)-3-nitropyridine" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical, chemical, and safety properties of the heterocyclic compound 2-(1-Methylhydrazino)-3-nitropyridine . Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from safety data sheets, analogous compounds, and predictive methodologies to offer a robust resource for laboratory professionals. Emphasis is placed on elucidating the structural nuances that dictate its reactivity and potential applications, particularly within the realm of medicinal chemistry and organic synthesis.

Molecular Identity and Structure

2-(1-Methylhydrazino)-3-nitropyridine is a substituted pyridine derivative characterized by the presence of a 1-methylhydrazino group at the C2 position and a nitro group at the C3 position. The interplay between the electron-donating methylhydrazino group and the strongly electron-withdrawing nitro group on the pyridine ring is central to its chemical behavior.

dot digraph "2-(1-Methylhydrazino)-3-nitropyridine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext];

// Atom coordinates N1 [pos="0,1.2!", label="N"]; C2 [pos="-1.2,0.6!", label="C"]; C3 [pos="-1.2,-0.6!", label="C"]; C4 [pos="0,-1.2!", label="C"]; C5 [pos="1.2,-0.6!", label="C"]; C6 [pos="1.2,0.6!", label="C"];

N_hydrazine1 [pos="-2.4,1.2!", label="N"]; N_hydrazine2 [pos="-3.6,0.6!", label="N"]; C_methyl [pos="-4.8,1.2!", label="C"];

N_nitro [pos="-2.4,-1.2!", label="N"]; O1_nitro [pos="-2.4,-2.4!", label="O"]; O2_nitro [pos="-3.6,-0.6!", label="O"];

// Dummy nodes for H atoms H_hydrazine1 [pos="-2.4,2.0!", label="H"]; H1_methyl [pos="-4.8,2.0!", label="H"]; H2_methyl [pos="-5.4,0.6!", label="H"]; H3_methyl [pos="-5.4,1.8!", label="H"]; H4 [pos="0,-2.0!", label="H"]; H5 [pos="2.0,-1.2!", label="H"]; H6 [pos="2.0,1.2!", label="H"];

// Draw bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- N_hydrazine1; N_hydrazine1 -- N_hydrazine2; N_hydrazine2 -- C_methyl;

C3 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro;

// Draw H bonds N_hydrazine1 -- H_hydrazine1; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; C4 -- H4; C5 -- H5; C6 -- H6; } endom Figure 1: Structure of 2-(1-Methylhydrazino)-3-nitropyridine.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-(1-Methylhydrazino)-3-nitropyridineSynquest Labs[1]
CAS Number 30963-12-3Synquest Labs[1]
Molecular Formula C6H8N4O2Synquest Labs[1]
Molecular Weight 168.15 g/mol Calculated
Canonical SMILES CNN(C1=NC=CC=C1[O-])C-
InChI Key InChI=1S/C6H8N4O2/c1-9-10(8)6-5(7(11)12)3-2-4-10/h2-4,8H,1H3-

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueRemarksSource
Physical State Solid-Synquest Labs[1]
Appearance Data not availableLikely a yellow to orange crystalline solid, typical for nitropyridine derivatives.Inferred
Melting Point Data not availableFor comparison, 2-Methyl-3-nitropyridine melts at 30-35 °C.[2]
Boiling Point Data not availableFor comparison, 2-Methyl-3-nitropyridine boils at 212-216 °C.[2]
Solubility Data not availableExpected to have some solubility in polar organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.Inferred from related compounds[3]
Stability Stable under normal handling and storage conditions.Avoid strong oxidizing agents.Synquest Labs[1]

Synthesis and Reactivity

A definitive, published synthetic protocol for 2-(1-Methylhydrazino)-3-nitropyridine is not currently available. However, a highly probable synthetic route can be extrapolated from established methods for the synthesis of substituted hydrazino- and methyl-nitropyridines.

Synthesis_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Product 2-(1-Methylhydrazino)-3-nitropyridine 2-Chloro-3-nitropyridine->Product Nucleophilic Aromatic Substitution 1-Methylhydrazine 1-Methylhydrazine 1-Methylhydrazine->Product

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the general reactivity of 2-halopyridines with nucleophiles, a common strategy for introducing amine and hydrazine functionalities.[4][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of 1-methylhydrazine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or potassium carbonate, to neutralize the HCl byproduct.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents are chosen to dissolve the reactants and facilitate the nucleophilic aromatic substitution mechanism without participating in the reaction.

  • Base: The inclusion of a base is crucial to drive the reaction to completion by scavenging the acidic byproduct (HCl), which would otherwise protonate the hydrazine and reduce its nucleophilicity.

  • Temperature: Gentle heating is often required to overcome the activation energy of the substitution reaction, but excessive heat should be avoided to minimize the formation of side products.

Reactivity Profile:

The chemical reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dominated by the functional groups present:

  • Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents (e.g., Sn/HCl, H2/Pd-C).

  • Hydrazine Moiety: The hydrazine group is nucleophilic and can react with electrophiles. The N-methyl group slightly increases the electron density on the adjacent nitrogen atom. The hydrazine functionality can undergo condensation reactions with aldehydes and ketones to form hydrazones.[7]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-(1-Methylhydrazino)-3-nitropyridine are not available, the following are predictions based on the analysis of structurally similar compounds and general spectroscopic principles.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the substituents. - The N-H proton of the hydrazine would likely appear as a broad singlet, and its chemical shift would be solvent-dependent. - The methyl protons would appear as a singlet in the upfield region (δ 2.5-3.5 ppm).
¹³C NMR - Aromatic carbons would resonate in the δ 120-160 ppm range. The carbon attached to the nitro group (C3) would be significantly deshielded. - The methyl carbon would appear in the upfield region of the spectrum.
IR Spectroscopy - N-H stretching vibrations from the hydrazine group are expected in the 3200-3400 cm⁻¹ region. - Asymmetric and symmetric stretching vibrations of the nitro group would be prominent in the 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively. - C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.
Mass Spectrometry - The molecular ion peak (M+) would be observed at m/z = 168.15. - Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the hydrazine moiety.

Safety and Handling

Table 4: Hazard Identification and Safety Precautions

HazardDescriptionPrecautionary MeasuresSource
Skin Irritation Causes skin irritation (Category 2).Wear protective gloves and clothing. Wash skin thoroughly after handling.Synquest Labs[1]
Eye Irritation Causes serious eye irritation (Category 2A).Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.Synquest Labs[1]
Respiratory Irritation May cause respiratory irritation (STOT SE 3).Avoid breathing dust. Use only outdoors or in a well-ventilated area.Synquest Labs[1]
Flammability Not flammable.-Synquest Labs[1]
Reactivity Normally stable, not reactive with water.Avoid contact with strong oxidizing agents.Synquest Labs[1]

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety procedures. Avoid contact with skin, eyes, and clothing.

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place.

Potential Applications in Research and Drug Development

While specific biological activities for 2-(1-Methylhydrazino)-3-nitropyridine have not been reported, the broader class of nitropyridine derivatives is of significant interest in medicinal chemistry.[8] The nitro group can be a key pharmacophore or a synthetic handle for further molecular elaboration. Pyridine and hydrazine moieties are common scaffolds in many biologically active compounds.[9]

Potential Research Directions:

  • Antimicrobial and Anticancer Screening: Given the known biological activities of many nitropyridine derivatives, this compound could be a candidate for screening in various antimicrobial and anticancer assays.

  • Intermediate for Novel Heterocycles: The reactive functional groups on this molecule make it a potentially valuable building block for the synthesis of more complex heterocyclic systems with novel therapeutic properties.

  • Coordination Chemistry: The nitrogen atoms in the pyridine ring and hydrazine group can act as ligands for metal ions, suggesting potential applications in coordination chemistry and catalysis.

References

  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Afonin, S. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5563.
  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PubChem. (n.d.). N-Methylnitrous hydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • MDPI. (2015). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 3-[2-(1-methylethylidene) hydrazino]quinoxalin-2(1H)-one, 2a. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Methyl-N'-nitroguanidine (CAS 4245-76-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-N-phenyl-hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N'-methyl-N'-phenylacetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-(1-Methylhydrazino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Dichotomous Reactivity

2-(1-Methylhydrazino)-3-nitropyridine is a fascinating heterocyclic compound that presents a duality in its chemical nature. At its core, it is a pyridine ring, a system typically characterized by its aromaticity and nucleophilic nitrogen atom. However, this inherent character is profoundly modulated by two key substituents: a potent electron-withdrawing nitro group at the 3-position and a nucleophilic methylhydrazino group at the 2-position. This substitution pattern creates a molecule with distinct, and often competing, reactive sites. The 3-nitro group renders the pyridine ring highly electron-deficient, making it susceptible to nucleophilic attack, a reactivity pathway not typically favored by unsubstituted pyridine. Conversely, the methylhydrazino substituent provides a locus of nucleophilicity, capable of engaging with a wide array of electrophiles.

This guide provides a comprehensive exploration of this reactivity profile, intended for researchers and drug development professionals who may utilize this molecule as a versatile building block in the synthesis of complex chemical entities. We will delve into its synthesis, the nuanced reactivity of both the heterocyclic core and the hydrazino side chain, and the critical safety considerations required for its handling.

Synthesis: A Targeted Nucleophilic Aromatic Substitution

The most direct and common route to 2-(1-Methylhydrazino)-3-nitropyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high electrophilicity of the C2 position on the 3-nitropyridine ring, which is activated by the adjacent nitro group. The starting material of choice is typically 2-chloro-3-nitropyridine.

The causality behind this synthetic choice is rooted in the SNAr mechanism. The electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction. Chlorine is an effective leaving group in this context. The reaction of 2-chloro-3-nitropyridine with methylhydrazine proceeds smoothly, with the more nucleophilic terminal nitrogen of methylhydrazine acting as the attacking species. A similar procedure is well-documented for the synthesis of the parent 2-hydrazino-3-nitropyridine from hydrazine hydrate[1].

G cluster_start Starting Materials cluster_process Process SM1 2-Chloro-3-nitropyridine Solvent Acetonitrile or similar polar aprotic solvent SM1->Solvent + SM2 Methylhydrazine (CH3NHNH2) SM2->Solvent + Conditions 0°C to 20°C (Control of exotherm) Solvent->Conditions Product 2-(1-Methylhydrazino)-3-nitropyridine Conditions->Product Byproduct HCl (neutralized by excess reagent or base) Conditions->Byproduct

Caption: General workflow for the synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.

Experimental Protocol: Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine

This protocol is adapted from analogous syntheses of hydrazinopyridines[1].

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1 equivalent).

  • Solvation: Dissolve the starting material in a suitable polar aprotic solvent, such as acetonitrile or THF, to a concentration of approximately 0.5-1.0 M.

  • Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to manage the exothermic nature of the initial nucleophilic addition.

  • Reagent Addition: Slowly add methylhydrazine (1.2-1.5 equivalents) dropwise to the cooled solution. The excess methylhydrazine serves both as a reactant and as a base to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or column chromatography on silica gel to afford the pure product.

Reactivity of the Electron-Deficient Pyridine Ring

The presence of the 3-nitro group fundamentally alters the reactivity of the pyridine core, transforming it from a nucleophilic aromatic system into an electrophilic one.

Nucleophilic Aromatic Substitution (SNAr)

While the 2-position is occupied, the 4 and 6 positions of the ring are also electronically activated towards nucleophilic attack. Furthermore, in some cases, the 3-nitro group itself can act as a leaving group, a phenomenon observed in related 3-nitropyridine systems, particularly with soft nucleophiles like thiols[2][3].

The viability of an SNAr reaction at a given position is dictated by the ability of the ring to stabilize the intermediate Meisenheimer complex. Attack at the 4- or 6-position allows the negative charge to be delocalized onto both the ring nitrogen and the oxygen atoms of the nitro group, providing significant stabilization.

Caption: Stabilization of the Meisenheimer complex in an SNAr reaction on a nitropyridine.

This reactivity allows for further functionalization of the heterocyclic core. For instance, reaction with alkoxides or thiolates could introduce new substituents at the 4- or 6-positions, expanding the molecular complexity. It has been shown that for 2-substituted-3-nitropyridines, the 3-NO2 group can be selectively substituted by sulfur nucleophiles[2][3].

Reduction of the Nitro Group

A pivotal transformation for this molecule is the reduction of the nitro group to an amine. This reaction unmasks a versatile functional handle and dramatically alters the electronic properties of the pyridine ring, converting it back to an electron-rich system. The resulting 3-amino-2-(1-methylhydrazino)pyridine is a valuable precursor for constructing fused heterocyclic systems like pyridotriazines.

Common Reduction Conditions:

Reagent System Conditions Causality & Insights
H₂, Pd/C Methanol or Ethanol, RT, 1-4 atm Catalytic hydrogenation is a clean method, often providing high yields. The catalyst provides a surface for the reaction, and the pressure of H₂ influences the reaction rate.
SnCl₂·2H₂O Ethanol or Ethyl Acetate, Reflux Stannous chloride is a classic, reliable reducing agent for nitro groups. The reaction proceeds via a single electron transfer mechanism. Requires careful work-up to remove tin salts.

| Fe, NH₄Cl | Ethanol/Water, Reflux | Iron in the presence of an electrolyte is an economical and effective reducing agent. It is often preferred in industrial settings due to its low cost and reduced toxicity compared to other metals. |

Reactivity of the Methylhydrazino Side Chain

The 1-methylhydrazino group is a potent nucleophile and a versatile functional group. It contains two nitrogen atoms with different steric and electronic environments, leading to potential regioselectivity in its reactions.

Nucleophilicity and Reactions with Electrophiles

The terminal nitrogen (NH) is generally considered the more nucleophilic and less sterically hindered site compared to the nitrogen attached to the pyridine ring[4]. This site readily reacts with a variety of electrophiles.

  • Formation of Hydrazones: The most characteristic reaction is condensation with aldehydes and ketones to form stable N-aminohydrazones[5]. This reaction is fundamental in medicinal chemistry for linking molecular fragments. The mechanism involves nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration[5][6].

G Substrate 2-(1-Methylhydrazino)-3-nitropyridine Intermediate Hemiaminal Intermediate Substrate->Intermediate + Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate + Product N-Aminohydrazone Product Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Reaction pathway for the formation of a hydrazone from the title compound.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides will primarily occur at the terminal nitrogen to yield the corresponding acylhydrazides or sulfonylhydrazides. These derivatives are often stable, crystalline solids.

Cycloaddition and Cyclocondensation Reactions

The hydrazino moiety is a powerful tool for constructing new heterocyclic rings. After conversion to a hydrazone, the resulting system can participate in various cycloaddition reactions[7][8][9]. Furthermore, the parent molecule or its derivatives can undergo cyclocondensation with 1,2- or 1,3-dicarbonyl compounds to form five- or six-membered rings, respectively. For example, reaction with a β-ketoester could lead to the formation of a pyrazolone-fused pyridine system.

Potential for Rearrangement

While not directly reported for this specific molecule, related heterocyclic systems containing exocyclic amino or imino groups can undergo rearrangements like the Dimroth rearrangement[10][11]. This type of rearrangement typically involves a ring-opening, rotation, and ring-closing sequence that results in the exchange of endocyclic and exocyclic heteroatoms[10]. For 2-(1-Methylhydrazino)-3-nitropyridine, such a rearrangement is not immediately obvious but could potentially be induced under specific conditions (e.g., thermal or acid/base catalysis) if an initial transformation creates a suitable iminopyridine-like intermediate. This remains an area for exploratory research.

Stability and Safety Considerations

As a Senior Application Scientist, it is my duty to emphasize that scientific advancement cannot come at the expense of safety. 2-(1-Methylhydrazino)-3-nitropyridine contains structural motifs associated with potential hazards.

Chemical Stability

The molecule combines a hydrazine derivative with a nitroaromatic system. Both classes of compounds can be energetic[12][13].

  • Thermal Stability: The presence of the nitro group suggests that the compound may decompose exothermically at elevated temperatures. While a Safety Data Sheet (SDS) indicates it is normally stable, it is crucial to avoid excessive heating[14].

  • Chemical Incompatibility: Avoid strong oxidizing agents, which can react violently with the hydrazine moiety. Also, avoid strong reducing agents unless a planned reduction of the nitro group is intended.

Toxicological Profile and Handling
  • Toxicity: Hydrazine and its derivatives are known to be toxic[15][16]. The SDS for 2-(1-Methylhydrazino)-3-nitropyridine classifies it as a substance that causes skin and serious eye irritation and may cause respiratory irritation[14]. It is rated as a moderate health hazard[14].

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly fitting lab coat.

    • Splash-proof safety goggles and a face shield.

  • Spill & Waste: Have appropriate spill control materials available. All waste containing this compound must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a molecule of significant synthetic potential, characterized by the interplay between an electrophilic nitropyridine core and a nucleophilic methylhydrazino side chain. Its reactivity profile allows for selective functionalization at either the ring or the side chain, offering multiple avenues for the synthesis of complex molecules. The reduction of the nitro group provides a key transformation to switch the electronic character of the ring, further enhancing its utility as a synthetic intermediate. However, its potential as an energetic and toxic compound necessitates rigorous adherence to safety protocols. A thorough understanding of its dichotomous reactivity and associated hazards is paramount for any researcher intending to harness its synthetic power.

References

  • Chmovzh, T. N., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5723. Available at: [Link]

  • Luchterhand, B., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available at: [Link]

  • LibreTexts Chemistry. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • Taylor & Francis Online. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 754-759. Available at: [Link]

  • Van der Plas, H. C. (1966). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1101-1110. Available at: [Link]

  • ACS Publications. (2018). [4 + 1] Cycloaddition Reaction of α,β-Alkynic Hydrazones and KSCN under Transition-Metal-Free Conditions: Synthesis of N-Iminoisothiazolium Ylides. The Journal of Organic Chemistry, 83(17), 10408–10415. Available at: [Link]

  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 705–710. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • National Institutes of Health. (n.d.). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Available at: [Link]

  • Bard, A. J. (1964). The Electrochemistry of the Methylhydrazines. Journal of the American Chemical Society, 86(19), 4044–4048. Available at: [Link]

  • ResearchGate. (2022). Dimroth rearrangement to 2-N-alkylated amino pyridines: an unusual reaction of primary amines with ylidineketonitriles. Available at: [Link]

  • National Institutes of Health. (2023). Hydrazine Toxicology. Available at: [Link]

  • SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 563–582. Available at: [Link]

  • ACS Publications. (2019). Formal [3 + 3] Cycloaddition Reactions between Electron-Deficient Cyclopropenes and Hydrazones: A Route to Alkyl 1,4,5,6-Tetrahydropyridazine-3-carboxylates. The Journal of Organic Chemistry, 84(3), 1547–1555. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 29(10), 2275. Available at: [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Available at: [Link]

  • ACS Publications. (2020). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 24(10), 1957–1975. Available at: [Link]

  • MDPI. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(11), 916-921. Available at: [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 705–710. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. IOSR-JAC, 16(5), 35-42. Available at: [Link]

  • ResearchGate. (n.d.). Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

  • ResearchGate. (2018). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

  • An-Najah National University. (2007). Synthesis and Antimicrobial Activity of New N-Methyl- N-(2-pyridyl) Aromatic and Heteroaromatic Hydrazones. Asian Journal of Chemistry, 19(3), 1658-1666. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Stability of neutral molecular polynitrogens: energy content and decomposition mechanisms. RSC Advances, 11(36), 22081-22091. Available at: [Link]

Sources

A Technical Guide to the Stability and Storage of 2-(1-Methylhydrazino)-3-nitropyridine for Research and Development Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-Methylhydrazino)-3-nitropyridine (CAS No: 30963-12-3) is a substituted pyridine derivative of significant interest in synthetic chemistry. Its unique molecular architecture, featuring a pyridine core functionalized with both an electron-withdrawing nitro group and a nucleophilic methylhydrazino group, makes it a versatile intermediate for the development of more complex heterocyclic systems, particularly in the fields of medicinal chemistry and materials science.

The integrity of such a reactive starting material is paramount for the reproducibility and success of downstream applications. The inherent reactivity conferred by its functional groups necessitates a thorough understanding of its stability profile. This guide provides a comprehensive analysis of the factors influencing the stability of 2-(1-Methylhydrazino)-3-nitropyridine and outlines field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the compound's purity and reactivity over time, thereby ensuring the integrity of their experimental outcomes.

Chemical Profile and Inherent Stability

Molecular Structure and Functional Group Analysis

The stability of 2-(1-Methylhydrazino)-3-nitropyridine is intrinsically linked to its molecular structure. An analysis of its constituent functional groups provides a predictive framework for its chemical behavior.

G A 1. Retrieve from Cool Storage B 2. Equilibrate to Ambient Temp. (Prevents moisture condensation) A->B C 3. Transfer to Fume Hood (Well-ventilated area) B->C D 4. Open Container Briefly (Preferably under inert gas flow) C->D E 5. Dispense Required Amount D->E F 6. Purge Headspace with Inert Gas (e.g., Argon) E->F G 7. Tightly Reseal Container F->G H 8. Return to Designated Cool Storage G->H

Caption: Recommended workflow for handling 2-(1-Methylhydrazino)-3-nitropyridine.

Procedural Justification:

  • Step 2 (Equilibration): This is a critical, self-validating step. Opening a cold container in a warmer, humid lab environment will cause atmospheric moisture to condense on the cold solid, introducing water. Allowing it to warm to room temperature first prevents this contamination.

  • Step 3 & 4 (Ventilation/Inert Gas): Handling in a fume hood is mandated by the compound's classification as a respiratory irritant. [1]Using an inert gas blanket (e.g., a gentle stream of argon into the vial while open) minimizes exposure to atmospheric oxygen, protecting the remaining bulk material from oxidative degradation.

  • Step 6 (Purging): Before resealing, purging the headspace with a dry, inert gas displaces the ambient air that entered during dispensing, preserving the integrity of the material for future use.

Summary of Stability and Storage Parameters

This table provides an at-a-glance summary of the optimal conditions for preserving the quality of 2-(1-Methylhydrazino)-3-nitropyridine.

ParameterRecommended ConditionRationale
Temperature Cool (e.g., 2-8 °C)Minimizes thermal energy, slowing potential degradation pathways. [1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the methylhydrazino group by atmospheric oxygen.
Light Store in Dark/Amber ContainerPrevents potential photochemical degradation.
Moisture Dry Environment, Tightly SealedPrevents hygroscopic water absorption and potential hydrolysis. [1]
Incompatibilities Segregate from Strong Oxidizing Agents Prevents rapid chemical degradation and potential hazardous reactions. [1]

Conclusion

2-(1-Methylhydrazino)-3-nitropyridine is a stable compound under normal, controlled laboratory conditions. [1]However, its stability is contingent upon mitigating specific risks, primarily oxidation of the methylhydrazino functional group. The principal threat to its integrity is contact with strong oxidizing agents, with secondary risks posed by atmospheric oxygen, heat, and moisture.

By adhering to the detailed storage and handling protocols outlined in this guide—specifically, storage in a cool, dry, dark environment under an inert atmosphere and segregated from incompatible materials—researchers can ensure the long-term purity and reactivity of this valuable synthetic intermediate. The implementation of these self-validating procedures is a cornerstone of good laboratory practice that directly supports the generation of reliable and reproducible scientific data.

References

  • 2-(1-Methylhydrazino)-3-nitropyridine Safety Data Sheet . SynQuest Laboratories, Inc. Link

  • 2-Methyl-3-nitropyridine, 97% Safety Data Sheet . Fisher Scientific. Link

  • 2-Amino-3-Methylpyridine Material Safety Data Sheet . Central Drug House (P) Ltd. Link

  • 2-Amino-3-nitropyridine Safety Data Sheet . Fisher Scientific. Link

  • 2-Methyl-3-nitropyridine Product Information . Chem-Impex International. Link

  • 2-Hydrazino-3-Nitropyridine Properties . Pipzine Chemicals. Link

Sources

An In-Depth Technical Guide to 2-(1-Methylhydrazino)-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-(1-Methylhydrazino)-3-nitropyridine Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the pyridine nucleus stands as a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1] The strategic functionalization of this heterocycle offers a gateway to a vast chemical space with diverse biological activities. Among the myriad of substituted pyridines, 2-(1-Methylhydrazino)-3-nitropyridine emerges as a particularly valuable and versatile building block. Its unique arrangement of a nucleophilic hydrazine moiety and an electron-withdrawing nitro group on an electron-deficient pyridine ring bestows upon it a rich and exploitable reactivity profile.

This technical guide provides a comprehensive overview of 2-(1-Methylhydrazino)-3-nitropyridine, from its synthesis and characterization to its chemical behavior and, most importantly, its burgeoning role as a precursor to novel therapeutic agents. As a Senior Application Scientist, the aim here is not merely to present protocols but to offer insights into the causality behind the synthetic choices and to illuminate the pathways for its application in modern drug discovery programs. We will delve into the mechanistic underpinnings of its reactions and showcase its potential in generating libraries of bioactive molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount before commencing any experimental work with 2-(1-Methylhydrazino)-3-nitropyridine.

Table 1: Physicochemical and Safety Data for 2-(1-Methylhydrazino)-3-nitropyridine [2]

PropertyValue
CAS Number 30963-12-3
Molecular Formula C₆H₈N₄O₂
Molecular Weight 168.15 g/mol
Appearance Solid (form may vary)
Solubility Limited solubility in water; soluble in some polar organic solvents.[3]
Stability Stable under normal storage conditions. The presence of nitro and hydrazine groups suggests potential instability at elevated temperatures or upon impact.[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.

Note: This data is based on available safety data sheets and should be supplemented with a thorough in-house risk assessment before use.

Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine: A Step-by-Step Guide

The primary and most efficient route to 2-(1-Methylhydrazino)-3-nitropyridine involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor with methylhydrazine. The electron-withdrawing nitro group at the 3-position is crucial as it activates the 2-position of the pyridine ring towards nucleophilic attack.

Precursor Synthesis: From 2-Hydroxypyridine to 2-Chloro-3-nitropyridine

The journey begins with the readily available 2-hydroxypyridine. The synthesis of the key intermediate, 2-chloro-3-nitropyridine, is a two-step process: nitration followed by chlorination.

Step 1: Nitration of 2-Hydroxypyridine

The introduction of a nitro group at the 3-position of the pyridine ring is a critical activating step.

  • Reaction: 2-Hydroxypyridine is nitrated using a mixture of nitric acid and sulfuric acid.

  • Rationale: The hydroxyl group at the 2-position directs the electrophilic nitronium ion (NO₂⁺) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor the desired 3-nitro isomer.

Step 2: Chlorination of 2-Hydroxy-3-nitropyridine

The hydroxyl group is then converted to a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly employed for this transformation.

  • Mechanism: The hydroxyl group attacks the electrophilic sulfur or phosphorus center, followed by elimination to yield the 2-chloro-3-nitropyridine.

Final Step: Nucleophilic Aromatic Substitution with Methylhydrazine

This is the key bond-forming reaction that furnishes the target molecule.

  • Reaction: 2-Chloro-3-nitropyridine is treated with methylhydrazine in a suitable solvent.

  • Causality of Experimental Choices:

    • Solvent: A polar aprotic solvent such as acetonitrile or ethanol is often used to dissolve the reactants and facilitate the reaction.

    • Temperature: The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

    • Base: A mild base, such as potassium carbonate or triethylamine, may be added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol:

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in ethanol, add methylhydrazine (1.2 equivalents) dropwise at room temperature.

  • If necessary, add potassium carbonate (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(1-Methylhydrazino)-3-nitropyridine.

dot

Synthesis_of_2_1_Methylhydrazino_3_nitropyridine cluster_precursor Precursor Synthesis cluster_final_step Final Product Formation Two_Hydroxypyridine 2-Hydroxypyridine Two_Hydroxy_3_nitropyridine 2-Hydroxy-3-nitropyridine Two_Hydroxypyridine->Two_Hydroxy_3_nitropyridine HNO₃, H₂SO₄ Two_Chloro_3_nitropyridine 2-Chloro-3-nitropyridine Two_Hydroxy_3_nitropyridine->Two_Chloro_3_nitropyridine SOCl₂ or POCl₃ Target_Molecule 2-(1-Methylhydrazino)-3-nitropyridine Two_Chloro_3_nitropyridine->Target_Molecule Nucleophilic Aromatic Substitution (SNAr) Methylhydrazine Methylhydrazine Methylhydrazine->Target_Molecule

Caption: Synthetic pathway to 2-(1-Methylhydrazino)-3-nitropyridine.

Spectroscopic Characterization

While specific, publicly available, fully assigned spectra for 2-(1-Methylhydrazino)-3-nitropyridine are scarce, the expected spectroscopic features can be predicted based on its structure and data from closely related analogs.[4][5]

Table 2: Predicted Spectroscopic Data for 2-(1-Methylhydrazino)-3-nitropyridine

Technique Expected Features
¹H NMR - Aromatic protons on the pyridine ring (doublet of doublets and doublets in the δ 7.0-8.5 ppm region).- A singlet for the N-methyl protons (around δ 3.0-3.5 ppm).- Broad signals for the N-H protons, which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the pyridine ring (in the δ 110-160 ppm range).- A signal for the N-methyl carbon (around δ 30-40 ppm).
FT-IR (KBr) - N-H stretching vibrations (around 3200-3400 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).- C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(1-Methylhydrazino)-3-nitropyridine is dominated by the interplay between the nucleophilic hydrazine moiety and the electron-deficient nitropyridine ring. This dual functionality makes it a powerful synthon for the construction of various heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly with the electron-withdrawing nitro group, is susceptible to further nucleophilic attack, although the existing hydrazino group is electron-donating. The outcome of such reactions would depend on the nature of the incoming nucleophile and the reaction conditions.

Intramolecular Cyclization: A Gateway to Fused Heterocycles

The most significant and synthetically useful reaction of 2-(1-Methylhydrazino)-3-nitropyridine is its propensity to undergo intramolecular cyclization to form fused heterocyclic systems. The hydrazine moiety provides the necessary nucleophiles to attack an electrophilic center, which can be either introduced externally or generated in situ.

Formation of Pyrazolo[1,5-a]pyridines

A key transformation is the cyclization to form the pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, including anti-inflammatory and anticancer properties.[1][6]

  • Reaction Conditions: This cyclization can be initiated by reacting 2-(1-Methylhydrazino)-3-nitropyridine with various reagents that provide a one-carbon electrophile, such as orthoesters or aldehydes.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the electrophilic carbon, followed by an intramolecular cyclization onto the pyridine nitrogen and subsequent aromatization. The nitro group can be retained or transformed depending on the reaction conditions.

dot

Cyclization_Mechanism Start 2-(1-Methylhydrazino)-3-nitropyridine Intermediate1 Hydrazone Intermediate Start->Intermediate1 + Electrophile (e.g., R-CHO) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Pyrazolo[1,5-a]pyridine Derivative Intermediate2->Product Aromatization

Caption: General mechanism for pyrazolo[1,5-a]pyridine formation.

Applications in Drug Discovery and Development

The true value of 2-(1-Methylhydrazino)-3-nitropyridine lies in its role as a versatile starting material for the synthesis of biologically active compounds. The resulting fused heterocyclic systems have shown promise in a range of therapeutic areas.

Anti-inflammatory Agents

Derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory properties.[7] The scaffold is amenable to a wide range of substitutions, allowing for the fine-tuning of activity against various inflammatory targets. The synthesis of libraries of these compounds, starting from 2-(1-Methylhydrazino)-3-nitropyridine, is a viable strategy for identifying novel anti-inflammatory drug candidates.

Anticancer Agents

The isatin scaffold, which shares some structural similarities with the cyclized products of 2-(1-Methylhydrazino)-3-nitropyridine, is a well-known pharmacophore in anticancer drug design.[8] Hydrazone derivatives, which can be readily formed from the title compound, have also demonstrated significant anticancer activity.[9][10] The pyrazolo[1,5-a]pyridine core has also been explored for its potential in oncology.

Other Therapeutic Areas

The broad utility of the nitropyridine scaffold as a precursor to bioactive molecules suggests that derivatives of 2-(1-Methylhydrazino)-3-nitropyridine could be explored for a multitude of other therapeutic applications, including antiviral and antimicrobial agents.[4][11] The ability to readily generate diverse chemical entities from this starting material makes it an attractive tool for high-throughput screening and lead optimization campaigns.

Conclusion and Future Perspectives

2-(1-Methylhydrazino)-3-nitropyridine is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its unique electronic and structural features facilitate a range of chemical transformations, most notably intramolecular cyclizations to form medicinally relevant fused heterocyclic systems. The ability to readily access pyrazolo[1,5-a]pyridine and related scaffolds from this precursor opens up avenues for the development of novel therapeutics targeting a spectrum of diseases, from inflammatory disorders to cancer.

Future research in this area should focus on the full characterization of 2-(1-Methylhydrazino)-3-nitropyridine and the exploration of its reactivity with a wider range of electrophilic partners. The synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold will undoubtedly lead to the discovery of new and potent therapeutic agents. As our understanding of the structure-activity relationships of these compounds grows, so too will the importance of 2-(1-Methylhydrazino)-3-nitropyridine in the armamentarium of the medicinal chemist.

References

  • Starosotnikov, A.; Bastrakov, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals2025 , 18, 692. [Link]

  • PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

  • Ibrahim, H. S.; El-Sayed, M. A. A.; El-Mowafi, S. M. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents. European Journal of Medicinal Chemistry2016 , 122, 347-363. [Link]

  • Zapol'skii, V. A.; Munoz Castillo, D. C.; Pawletta, B.; Bilitewski, U.; Gjikaj, M.; Brüdigam, C.; Kaufmann, D. E. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][11][12]triazin-7(6 H)-ones and Derivatives. Molecules2025 , 30(18), 3792. [Link]

  • Stoyanov, S.; Antonov, L.; Stoyanova, D. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules2020 , 25(11), 2533. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Pipzine Chemicals. 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China. [Link]

  • Ochędzan-Siodłak, W.; Duda, E.; Stelmach, A. 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. ResearchGate2018 . [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • Castagnolo, D.; Manfroni, G.; Radi, M.; Bechi, B.; Botta, M. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of Medicinal Chemistry1994 , 37(24), 4215-4223. [Link]

  • The Royal Society of Chemistry. For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. [Link]

  • International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]

  • DergiPark. Cumhuriyet Science Journal. [Link]

  • PMC. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. [Link]

  • Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. [Link]

  • PubChem. 2-Methyl-3-nitropyridine. [Link]

Sources

Methodological & Application

Application and Protocol Guide: 2-(1-Methylhydrazino)-3-nitropyridine as a Derivatization Agent for Advanced Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Derivatization in Modern Analyical Science

In analytical chemistry, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical preparations, target analytes often exist at low concentrations or lack the physicochemical properties required for sensitive and selective detection. Carbonyl compounds (aldehydes and ketones), a class of molecules critical to biology, toxicology, and industrial processes, frequently present such a challenge.[1][2] They often exhibit poor ionization efficiency in mass spectrometry and may lack a strong chromophore for UV-Vis detection.

Chemical derivatization addresses this by converting the analyte into a new molecule with superior analytical characteristics.[3] The ideal derivatization agent imparts a "tag" that enhances detectability, improves chromatographic retention and resolution, and increases the stability of the analyte. For decades, hydrazine-based reagents, most notably 2,4-dinitrophenylhydrazine (DNPH), have been the cornerstone for carbonyl analysis, reacting to form stable, highly colored hydrazone derivatives suitable for HPLC-UV analysis.[1][4]

This guide introduces 2-(1-Methylhydrazino)-3-nitropyridine , a specialized reagent designed for high-sensitivity applications. By combining the proven reactivity of a hydrazine moiety with the unique spectroscopic and mass spectrometric properties of a nitropyridine ring, this agent offers distinct advantages for researchers developing next-generation analytical methods.

Advantages of 2-(1-Methylhydrazino)-3-nitropyridine:

  • Enhanced Molar Absorptivity: The 3-nitropyridine group acts as a potent chromophore, enabling highly sensitive detection using UV-Vis or diode array detectors (DAD).

  • Improved Mass Spectrometric Response: The pyridine nitrogen is readily protonated, making the resulting hydrazone derivative highly amenable to positive-ion electrospray ionization (ESI+), leading to lower limits of detection in LC-MS/MS applications.[5][6]

  • Specific Fragmentation: The methyl group and the nitropyridine ring provide predictable and specific fragmentation patterns in tandem MS (MS/MS), enhancing confidence in analyte identification.

  • Tunable Reactivity: The electronic properties of the substituted pyridine ring can be leveraged to optimize reaction kinetics for a range of carbonyl compounds.

The Chemistry of Derivatization: Hydrazone Formation

The core of the derivatization process is the nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a two-step mechanism under acidic catalysis:

  • Nucleophilic Attack: The terminal nitrogen of the 2-(1-methylhydrazino) group, acting as a strong nucleophile, attacks the carbonyl carbon.[7]

  • Dehydration: Following the initial addition, a molecule of water is eliminated to form a stable carbon-nitrogen double bond (C=N), resulting in the final hydrazone product.[7][8]

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of nucleophilic attack.

Analytical Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect & Prepare Aqueous Sample Reagent 2. Add Derivatization Reagent & Catalyst Sample->Reagent React 3. Incubate (e.g., 60°C, 60 min) Reagent->React Quench 4. Quench Reaction (e.g., NaHCO₃) React->Quench Inject 5. Inject Sample (HPLC/UPLC) Quench->Inject Separate 6. Chromatographic Separation (C18) Inject->Separate Detect 7. Detection (UV-Vis or MS/MS) Separate->Detect Integrate 8. Peak Integration & Quantification Detect->Integrate Report 9. Generate Report Integrate->Report

Sources

The Strategic Utility of 2-(1-Methylhydrazino)-3-nitropyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its presence in numerous FDA-approved drugs underscores its significance.[2] Within this class of heterocycles, nitropyridines have emerged as particularly valuable precursors, offering a reactive handle for the construction of complex, biologically active molecules.[1] This guide focuses on a key building block, 2-(1-Methylhydrazino)-3-nitropyridine , and elucidates its strategic application in the synthesis of potent bioactive compounds, with a particular emphasis on the construction of the pyrazolo[4,3-b]pyridine core, a privileged scaffold in kinase inhibitor discovery.[3][4]

This document provides a comprehensive overview, from the fundamental synthesis of the precursor to its conversion into therapeutically relevant molecules. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the precursor's properties and handling requirements is paramount.

Table 1: Physicochemical Data for 2-(1-Methylhydrazino)-3-nitropyridine

PropertyValueSource
CAS Number 30963-12-3[5]
Molecular Formula C₆H₈N₄O₂[5]
Molecular Weight 168.15 g/mol [5]
Appearance Yellow Solid (presumed)General knowledge

Safety and Handling:

2-(1-Methylhydrazino)-3-nitropyridine should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Synthesis of the Precursor: A Strategic Approach

The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine is logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, making the 2-position susceptible to nucleophilic attack.

Protocol 1: Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine

This protocol is based on the well-established reactivity of 2-chloro-3-nitropyridines with hydrazine derivatives.

Reaction Scheme:

Synthesis_of_Precursor cluster_0 Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine 2_chloro_3_nitropyridine 2-Chloro-3-nitropyridine reaction_center + 2_chloro_3_nitropyridine->reaction_center methylhydrazine Methylhydrazine methylhydrazine->reaction_center product 2-(1-Methylhydrazino)-3-nitropyridine HCl_gas HCl (gas) arrow -> reaction_center->arrow S_NAr Reaction (e.g., Ethanol, reflux) arrow->product arrow->HCl_gas

Caption: Nucleophilic Aromatic Substitution to yield the precursor.

Materials:

  • 2-Chloro-3-nitropyridine

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Triethylamine (or other suitable base)

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (1 equivalent) in anhydrous ethanol.

  • Addition of Nucleophile: To the stirred solution, add methylhydrazine (1.1 equivalents). Rationale: A slight excess of the nucleophile ensures complete consumption of the starting material.

  • Base Addition: Add triethylamine (1.2 equivalents) to the reaction mixture. Causality: The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-(1-Methylhydrazino)-3-nitropyridine.

Application in the Synthesis of Bioactive Pyrazolo[4,3-b]pyridines

The true utility of 2-(1-Methylhydrazino)-3-nitropyridine lies in its ability to undergo intramolecular cyclization reactions to form fused heterocyclic systems. A prime example is its reaction with β-dicarbonyl compounds to yield pyrazolo[4,3-b]pyridines. This scaffold is a key component of numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[3]

The Knorr Pyrazole Synthesis: A Reliable Cyclization Strategy

The reaction of a hydrazine derivative with a β-dicarbonyl compound is a classic and robust method for the formation of a pyrazole ring, known as the Knorr pyrazole synthesis.[6][7] In this case, the 1-methylhydrazino group of our precursor reacts with a β-ketoester to form the pyrazole ring, which is fused to the existing pyridine core.

Knorr_Synthesis cluster_workflow Synthetic Workflow precursor 2-(1-Methylhydrazino)-3-nitropyridine Precursor step1 Condensation precursor->step1 ketoester β-Ketoester R-CO-CH₂-COOR' ketoester->step1 step2 Intramolecular Cyclization step1->step2 Formation of Hydrazone Intermediate step3 Aromatization (Dehydration) step2->step3 Ring Closure product {Bioactive Pyrazolo[4,3-b]pyridine | Kinase Inhibitor Scaffold} step3->product Final Product

Caption: Workflow for Pyrazolo[4,3-b]pyridine Synthesis.

Protocol 2: General Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

This protocol provides a general method for the cyclization of 2-(1-Methylhydrazino)-3-nitropyridine with a β-ketoester.

Materials:

  • 2-(1-Methylhydrazino)-3-nitropyridine

  • A suitable β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid (as solvent and catalyst)

  • Standard glassware for heating

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(1-Methylhydrazino)-3-nitropyridine (1 equivalent) and the β-ketoester (1.1 equivalents) in glacial acetic acid.

  • Reaction Execution: Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. Causality: The acidic medium catalyzes both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Workup and Isolation: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude pyrazolo[4,3-b]pyridine derivative can be purified by recrystallization or column chromatography.

Exemplary Bioactive Molecules and Their Significance

The pyrazolo[4,3-b]pyridine scaffold derived from this precursor is found in a variety of potent kinase inhibitors targeting key enzymes in cancer and inflammatory pathways.

Table 2: Bioactive Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic AreaBiological Activity (IC₅₀)Reference
Pyrazolo[3,4-b]pyridinesTRKACancerCompound C03 : 56 nM[3][5]
Pyrazolo[3,4-b]pyridinesAMPK (activator)Metabolic DisordersCompound 17f : EC₅₀ = 0.42 µM[4]
Pyrazolo[4,3-c]pyridinesCarbonic Anhydrase IVariousCompound 1f : More potent than Acetazolamide[8]
Pyrazolo[3,4-d]pyrimidinesFLT3, VEGFR2LeukemiaPotent inhibition in vivo[9]

Note: The table includes examples from closely related pyrazolopyridine scaffolds to illustrate the broad applicability of this structural motif.

The development of specific inhibitors for kinases like Tropomyosin receptor kinase A (TRKA) is a significant area of cancer research, as aberrant TRK signaling is implicated in various tumor types.[5] Similarly, activators of AMP-activated protein kinase (AMPK) are being investigated for the treatment of metabolic diseases like type 2 diabetes.[4]

Conclusion and Future Outlook

2-(1-Methylhydrazino)-3-nitropyridine is a highly valuable and versatile precursor for the synthesis of bioactive molecules. Its straightforward preparation via nucleophilic aromatic substitution and its efficient conversion into the medicinally important pyrazolo[4,3-b]pyridine scaffold make it an attractive starting material for drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel kinase inhibitors and other potential therapeutic agents. The continued exploration of the reactivity of this precursor is expected to yield a diverse range of new chemical entities with significant biological potential.

References

  • Bastrakov, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1005. Available at: [Link]

  • Starosotnikov, A., & Bastrakov, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 692. Available at: [Link]

  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4647-4653. Available at: [Link]

  • Zhang, Y., et al. (2020). Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry, 63(20), 12052-12066. Available at: [Link]

  • Vastrakov, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4885. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Drugs containing pyrazolo[3,4-b]pyridine scaffold. Journal of the Iranian Chemical Society, 15, 253-269. Available at: [Link]

  • Bayer Aktiengesellschaft. (2007). Process for preparing beta-keto nitriles and salts thereof. Google Patents.
  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1730-1738. Available at: [Link]

  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(11), 4647-4653. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Chemistry & Biodiversity, 18(11), e2100523. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 329-353. Available at: [Link]

  • de la Torre, D., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1957. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. Available at: [Link]

  • Baddar, F. G., et al. (1973). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 671-675. Available at: [Link]

  • Caldwell, T. M., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3253. Available at: [Link]

  • Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 29(3), 418-420. Available at: [Link]

  • Liu, Y., et al. (2015). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 58(15), 6093-6111. Available at: [Link]

  • Li, J., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(9), e1900109. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of 2-(1-Methylhydrazino)-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by a Senior Application Scientist, this document provides a detailed exploration of the reaction conditions, solvent selection, and mechanistic considerations for leveraging 2-(1-Methylhydrazino)-3-nitropyridine as a key intermediate in the synthesis of fused heterocyclic systems. The protocols and insights are grounded in established principles of organic chemistry, drawing parallels from authoritative literature on related structures.

Introduction: The Synthetic Potential of 2-(1-Methylhydrazino)-3-nitropyridine

2-(1-Methylhydrazino)-3-nitropyridine is a highly functionalized pyridine derivative poised for significant applications in medicinal chemistry and materials science. Its structure incorporates several key reactive features:

  • A Nucleophilic Hydrazine Moiety: The methyl-substituted hydrazine group is a potent binucleophile, ready to participate in condensation and cyclization reactions.

  • An Electron-Deficient Pyridine Ring: The presence of the nitro group at the 3-position significantly withdraws electron density from the pyridine ring. This activates the ring, particularly at the 2-position, making it susceptible to nucleophilic substitution and facilitating subsequent cyclization steps.

  • Strategic Proximity of Functional Groups: The ortho-relationship between the hydrazine and nitro groups is the cornerstone of its utility, enabling intramolecular reactions to form fused pyrazolo[4,3-b]pyridine ring systems. These scaffolds are prevalent in pharmacologically active compounds.

This guide will focus on the most common and powerful application of this substrate: its conversion into fused pyrazole derivatives through electrophilic cyclization.

Core Application: Synthesis of 1-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine

The most direct and valuable transformation of 2-(1-Methylhydrazino)-3-nitropyridine is its reaction with a single-carbon electrophile to induce cyclization, forming the pyrazolo[4,3-b]pyridine core. This reaction is a cornerstone for building more complex molecules. A common and efficient method involves condensation with an orthoformate ester, such as triethyl orthoformate.

The reaction proceeds via a well-understood pathway. The more nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbon of the orthoformate. Subsequent elimination of ethanol molecules and an acid-catalyzed intramolecular cyclization, followed by aromatization, yields the final fused heterocyclic product. The electron-withdrawing nitro group facilitates the final deprotonation step, leading to a stable aromatic system.

Below is a diagram illustrating the proposed mechanistic pathway for this key transformation.

G reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node A 2-(1-Methylhydrazino)- 3-nitropyridine C Initial Adduct (Formimidate intermediate) A->C Nucleophilic Attack B Triethyl Orthoformate + H⁺ (catalyst) B->C Reaction with D Intramolecular Cyclization C->D -EtOH E Aromatization (-H⁺, -EtOH) D->E Tautomerization F 1-Methyl-3-nitro-1H- pyrazolo[4,3-b]pyridine E->F Elimination

Caption: Proposed mechanism for acid-catalyzed cyclization.

Experimental Protocols & Solvent Optimization

The choice of solvent and reaction conditions is critical for maximizing yield, minimizing side reactions, and ensuring operational safety. The hydrazine moiety can be sensitive, and the nitro group can participate in unwanted side reactions under harsh conditions.[1]

The following diagram outlines the typical laboratory workflow for the synthesis and purification of the target pyrazolo[4,3-b]pyridine.

Caption: Standard laboratory workflow for cyclization.

Objective: To synthesize 1-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine.

Materials:

  • 2-(1-Methylhydrazino)-3-nitropyridine (1.0 eq)

  • Triethyl orthoformate (5.0-10.0 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 eq)

  • Anhydrous solvent (see Table 1)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(1-Methylhydrazino)-3-nitropyridine.

  • Add the chosen anhydrous solvent (e.g., Ethanol, 10 mL per gram of substrate).

  • Add triethyl orthoformate and p-TSA monohydrate.

  • Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon). The optimal temperature will depend on the solvent used (see Table 1).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

The choice of solvent is a critical parameter. Polar solvents are generally required to dissolve the starting material and intermediates. The boiling point of the solvent dictates the reaction temperature under reflux conditions. While specific data for this exact reaction is proprietary, the following table provides an expert summary based on analogous transformations found in the literature.[2][3]

Table 1: Comparison of Solvents for Pyrazolo[4,3-b]pyridine Synthesis

SolventBoiling Point (°C)Typical Reaction TimeExpected YieldRationale & Considerations
Ethanol 788 - 16 hoursGoodProtic Solvent: Can participate in proton transfer, potentially facilitating the mechanism. Byproduct (ethanol) is the same as the solvent. Lower temperature requires longer reaction times.
Toluene 1116 - 12 hoursGood to ExcellentAprotic, Higher BP: Allows for higher reaction temperatures, accelerating the reaction. Can be azeotropically dried to ensure anhydrous conditions.
N,N-Dimethylformamide (DMF) 1534 - 8 hoursExcellentPolar Aprotic, High BP: Excellent solvating power for polar intermediates. High boiling point allows for rapid reaction rates.[3] Requires careful removal during workup due to its high boiling point.
Acetonitrile 8210 - 18 hoursModeratePolar Aprotic, Lower BP: Good solvating power but lower reaction temperature may lead to incomplete conversion or require a stronger acid catalyst.[3]

Expert Insight: For initial trials, Ethanol is a reliable and operationally simple choice. For optimizing reaction time and yield, transitioning to a higher boiling solvent like Toluene or DMF is recommended. DMF often provides the best results in terms of speed and yield but requires more rigorous purification.[3]

Safety and Handling Considerations
  • 2-(1-Methylhydrazino)-3-nitropyridine: This compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrazine Derivatives: Many hydrazine compounds are potentially toxic and should be handled accordingly.

  • Nitro Compounds: Nitro-containing aromatics can be thermally sensitive.[1] Avoid excessive heating and ensure controlled reaction temperatures.

  • Reagents: Triethyl orthoformate is flammable. p-Toluenesulfonic acid is corrosive. Handle all chemicals according to their Safety Data Sheets (SDS).

This guide provides a robust framework for the successful application of 2-(1-Methylhydrazino)-3-nitropyridine in synthetic chemistry. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this versatile building block to construct complex molecular architectures.

References

  • Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine. Available at: [Link]

  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Jasiński, M., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • Nielsen, A. T. (1998). Synthesis and Functionalization of 3-Nitropyridines. Norwegian University of Science and Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-(1-Methylhydrazino)-3-nitropyridine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-(1-methylhydrazino)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this important heterocyclic compound. My aim is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot your experiments effectively.

Introduction: The Chemistry at Play

The synthesis of 2-(1-methylhydrazino)-3-nitropyridine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, commonly a halide such as chlorine, from the 2-position of a 3-nitropyridine ring by methylhydrazine. The nitro group at the 3-position is crucial as it activates the pyridine ring towards nucleophilic attack.

While the reaction appears straightforward, the unsymmetrical nature of methylhydrazine (H₂NNHCH₃) introduces a key challenge: regioselectivity . The nucleophilic attack can occur from either the terminal, unsubstituted nitrogen (N1) or the methylated nitrogen (N2), leading to the desired product or an isomeric byproduct, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-(1-methylhydrazino)-3-nitropyridine?

A1: The most prevalent byproduct is the constitutional isomer, 2-(2-methylhydrazino)-3-nitropyridine . This arises from the nucleophilic attack of the methylated nitrogen of methylhydrazine on the 2-position of the pyridine ring. Other potential byproducts, though typically less common, include starting materials like unreacted 2-chloro-3-nitropyridine, and potential products of over-alkylation or side reactions involving the nitro group under certain conditions.

Q2: How can I control the regioselectivity of the reaction to favor the desired 2-(1-methylhydrazino)-3-nitropyridine?

A2: Controlling the regioselectivity in reactions with unsymmetrical hydrazines can be challenging. The outcome is often influenced by a combination of steric and electronic factors, as well as reaction conditions. Generally, the less sterically hindered terminal nitrogen of methylhydrazine is the more nucleophilic, favoring the formation of the desired 1-substituted product. To enhance this selectivity:

  • Low Temperatures: Running the reaction at lower temperatures can favor the kinetically controlled product, which is often the desired isomer resulting from attack by the more accessible terminal nitrogen.

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the nucleophilicity of the two nitrogen atoms differently. Experimenting with a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to polar protic (e.g., ethanol) is recommended.

Q3: I see an unexpected peak in my mass spectrum. What could it be?

A3: An unexpected peak could be one of several possibilities. The most likely is the isomeric byproduct, which will have the same mass-to-charge ratio (m/z) as your desired product. To confirm this, you would need to rely on other analytical techniques like NMR or chromatography. Other possibilities include dimers formed from side reactions, or fragmentation patterns that were not anticipated. A thorough analysis of the fragmentation pattern can provide clues to the structure of the unknown peak.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of 2-(1-methylhydrazino)-3-nitropyridine.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material (2-chloro-3-nitropyridine).

    • Solution: If the reaction is stalled, consider increasing the reaction time or temperature moderately. However, be aware that higher temperatures might decrease regioselectivity. Ensure your methylhydrazine is of good quality and used in a slight excess (e.g., 1.1-1.5 equivalents).

  • Poor Regioselectivity:

    • Verification: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the ratio of the desired product to the isomeric byproduct.

    • Solution: To favor the formation of 2-(1-methylhydrazino)-3-nitropyridine, try running the reaction at a lower temperature (e.g., 0 °C to room temperature). You can also screen different solvents to optimize the regioselectivity.

Problem 2: Difficulty in Purifying the Product

Possible Causes & Solutions:

  • Co-elution of Isomers:

    • Verification: If column chromatography does not provide a clean separation, analyze the collected fractions by TLC or LC-MS to see if both isomers are present.

    • Solution: The two isomers, being structurally similar, can be challenging to separate. Try using a different solvent system for your column chromatography with a shallower gradient. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) may be necessary for achieving high purity.

  • Product Instability:

    • Verification: Observe if the purified product changes color or if new spots appear on a TLC plate upon standing.

    • Solution: Hydrazine derivatives can be sensitive to air and light. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in the dark. If the compound is a salt, ensure it is fully neutralized before storage as a free base.

Byproduct Analysis: A Deeper Dive

A thorough analysis of your reaction mixture is paramount. Below is a summary of the expected analytical signatures for the desired product and its primary byproduct.

Table 1: Key Analytical Data for Isomer Identification

CompoundMolecular WeightExpected ¹H NMR Signals (in CDCl₃, estimated)Expected Mass Spec Fragmentation
2-(1-Methylhydrazino)-3-nitropyridine 168.16 g/mol - NH proton (broad singlet) - Pyridine protons (multiplets in the aromatic region) - N-CH₃ (singlet, ~3.0-3.5 ppm)- Molecular ion peak [M]⁺ - Loss of NO₂ - Fragmentation of the hydrazine side chain
2-(2-Methylhydrazino)-3-nitropyridine 168.16 g/mol - NH₂ protons (broad singlet) - Pyridine protons (multiplets in the aromatic region) - N-CH₃ (singlet, ~2.5-3.0 ppm)- Molecular ion peak [M]⁺ - Loss of NO₂ - Fragmentation of the hydrazine side chain

Note: The exact chemical shifts in ¹H NMR can vary depending on the solvent and concentration. The key diagnostic is often the integration and multiplicity of the signals, and in this case, the chemical shift of the N-methyl group may differ slightly between the two isomers.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol).

  • Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add methylhydrazine (1.2 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Characterization
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

  • Mass Spectrometry: Obtain a mass spectrum of the sample to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the formation of the main product and its isomeric byproduct, the following reaction scheme is provided.

SNAr_Reaction cluster_caption Fig. 1: SNAr Reaction Pathway Start 2-Chloro-3-nitropyridine + Methylhydrazine Intermediate1 Meisenheimer Complex (Attack at N1) Start->Intermediate1 k1 Intermediate2 Meisenheimer Complex (Attack at N2) Start->Intermediate2 k2 Product1 2-(1-Methylhydrazino)-3-nitropyridine (Desired Product) Intermediate1->Product1 Fast Product2 2-(2-Methylhydrazino)-3-nitropyridine (Isomeric Byproduct) Intermediate2->Product2 Fast caption Reaction of 2-chloro-3-nitropyridine with methylhydrazine leading to the desired product and an isomeric byproduct.

Caption: SNAr reaction pathway for 2-(1-methylhydrazino)-3-nitropyridine synthesis.

The following flowchart illustrates a logical approach to troubleshooting common issues in this synthesis.

Troubleshooting_Workflow cluster_caption Fig. 2: Troubleshooting Workflow Start Reaction Complete? LowYield Low Yield Start->LowYield No Analysis Analyze Crude Product (¹H NMR, LC-MS) Start->Analysis Yes IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC/LC-MS PurityCheck Desired Purity? Analysis->PurityCheck ExtendReaction Increase time/temp moderately IncompleteReaction->ExtendReaction Yes CheckReagents Check reagent quality/stoichiometry IncompleteReaction->CheckReagents No ExtendReaction->Start CheckReagents->Start End Pure Product Obtained PurityCheck->End Yes PurificationIssue Purification Difficulty PurityCheck->PurificationIssue No IsomerSeparation IsomerSeparation PurificationIssue->IsomerSeparation Co-eluting isomers? OptimizeChroma Optimize chromatography (solvent, gradient, prep-HPLC) IsomerSeparation->OptimizeChroma Yes OtherImpurity Identify other impurities (MS, NMR) IsomerSeparation->OtherImpurity No OptimizeChroma->PurityCheck OtherImpurity->PurityCheck caption A logical workflow for troubleshooting common issues during the synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Nucleophilic Aromatic Substitution: For a comprehensive overview of the SNAr mechanism, refer to modern organic chemistry textbooks or review articles on the topic.

    • Source: Wiley-VCH
    • URL: [Link]

  • Reactivity of Halopyridines: The reactivity of halopyridines in SNAr reactions is well-documented. For specific examples and discussions on the activating effects of nitro groups, searching chemical databases like SciFinder or Reaxys with relevant keywords is recommended.

    • Source: Chemical Abstracts Service (CAS)
    • URL: [Link]

  • Chemistry of Hydrazines: The chemistry of hydrazine and its derivatives is extensive.

    • Source: Wiley
    • URL: [Link]

Overcoming challenges in "2-(1-Methylhydrazino)-3-nitropyridine" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(1-Methylhydrazino)-3-nitropyridine." This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot and optimize your reactions effectively. This document is structured into a proactive Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ section for deeper understanding.

Part 1: Troubleshooting Guide

This section addresses specific, common challenges encountered during reactions involving 2-(1-Methylhydrazino)-3-nitropyridine, particularly in the synthesis of fused heterocyclic systems like pyrazolo[4,3-b]pyridines.

Issue 1: Low or No Yield in Cyclization Reactions (e.g., Reaction with Aldehydes/Ketones)

Question: I am attempting to synthesize a pyrazolo[4,3-b]pyridine derivative by reacting 2-(1-Methylhydrazino)-3-nitropyridine with an aldehyde, but I'm observing very low yield or only starting material. What are the likely causes?

Answer: This is a frequent challenge stemming from several potential factors related to hydrazone formation and the subsequent intramolecular cyclization. Let's diagnose it systematically.

Causality & Explanation: The reaction proceeds in two key stages: (1) Formation of a hydrazone intermediate via nucleophilic addition of the hydrazine to the carbonyl compound, and (2) Intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazone nitrogen attacks the carbon bearing the nitro group, displacing it to form the pyrazole ring.[1] Failure can occur at either stage.

Troubleshooting Protocol:

  • Verify Hydrazone Formation:

    • Protocol: Before attempting the one-pot cyclization, run a preliminary reaction with your aldehyde/ketone in a suitable solvent (e.g., Ethanol, Methanol) at room temperature. Monitor by TLC or LC-MS. The formation of the hydrazone is often rapid and can be confirmed by the appearance of a new, less polar spot and a corresponding mass ion.[2][3]

    • Rationale: This step isolates the problem. If the hydrazone does not form, the issue lies with the initial nucleophilic attack, not the cyclization. This could be due to an unreactive carbonyl compound or steric hindrance.

  • Optimize Cyclization Conditions: If hydrazone formation is confirmed, the cyclization (SNAr) is the rate-limiting or failing step.

    • Thermal Energy: The SNAr cyclization often requires heat to overcome the activation energy. If you are running the reaction at room temperature, slowly increase the temperature (e.g., to 50 °C, then reflux) and monitor progress.

    • Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions. However, for some substrates, acidic solvents like acetic acid can catalyze both hydrazone formation and cyclization.

  • Consider Basicity and Nucleophilicity:

    • The nucleophilicity of the attacking nitrogen is paramount. The electron-withdrawing effect of the 3-nitro group deactivates the pyridine ring, making the C2 position highly electrophilic and susceptible to attack, but the reaction still requires a sufficiently nucleophilic partner.

    • Action: While typically not required, if the cyclization is stalled, a non-nucleophilic organic base (e.g., DIPEA) in trace amounts might facilitate the final proton transfer steps, but caution is advised to prevent side reactions.

Issue 2: Formation of Multiple Products or a Tar-Like Residue

Question: My reaction is producing a complex mixture of unidentified products, or simply a dark, intractable tar, especially at higher temperatures. How can I achieve a cleaner reaction?

Answer: This outcome suggests that side reactions or thermal decomposition are outcompeting your desired cyclization pathway. The presence of both a hydrazine moiety and a nitro group makes the molecule susceptible to degradation and unwanted side reactions under harsh conditions.

Causality & Explanation: Nitropyridine compounds can be thermally sensitive.[4] Furthermore, hydrazines can undergo oxidation or unwanted condensation reactions. High temperatures, strong acids, or bases can promote polymerization, decomposition, or competing reaction pathways. For instance, aldehydes themselves can undergo self-condensation under certain conditions.[5]

Troubleshooting Protocol:

  • Reduce Reaction Temperature: This is the most crucial first step. If you are refluxing, reduce the temperature by 20-30 °C. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Ensure an Inert Atmosphere: Hydrazines can be sensitive to atmospheric oxygen, especially at elevated temperatures. Purge your reaction vessel with Nitrogen or Argon and maintain a positive pressure throughout the experiment.

  • Re-evaluate Your Catalyst: If using an acid or base catalyst, consider a milder alternative or reduce its concentration.

    • Acid Catalysis: Strong acids can lead to decomposition. Switch from H₂SO₄ to a milder acid like acetic acid or p-toluenesulfonic acid (pTSA).

    • Base Catalysis: Strong bases can cause deprotonation at undesired positions, leading to side products. If a base is necessary, use a hindered, non-nucleophilic base like DBU or a carbonate base (e.g., K₂CO₃).

Troubleshooting Decision Workflow

G start Problem: Low Yield or Complex Mixture check_sm Step 1: Verify Starting Material Purity (TLC, NMR) start->check_sm check_hydrazone Step 2: Confirm Hydrazone Formation (Isolate or monitor by LC-MS) check_sm->check_hydrazone no_hydrazone Issue with Carbonyl Reactivity or Sterics check_hydrazone->no_hydrazone Fails optimize_cyclization Step 3: Optimize Cyclization Conditions check_hydrazone->optimize_cyclization Succeeds sub_temp Lower Temperature optimize_cyclization->sub_temp sub_solvent Change Solvent (e.g., EtOH to DMF) optimize_cyclization->sub_solvent sub_atmosphere Use Inert Atmosphere (N2/Ar) optimize_cyclization->sub_atmosphere result_clean Clean Reaction Achieved sub_temp->result_clean result_fail Problem Persists: Consider Alternative Synthetic Route sub_temp->result_fail sub_solvent->result_clean sub_solvent->result_fail sub_atmosphere->result_clean sub_atmosphere->result_fail

Caption: A systematic workflow for troubleshooting common reaction failures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store 2-(1-Methylhydrazino)-3-nitropyridine? The synthesis typically involves the nucleophilic substitution of a leaving group (like chlorine) from 2-chloro-3-nitropyridine with methylhydrazine. It is crucial to use a high-purity 2-chloro-3-nitropyridine starting material. The product should be stored in a cool, dark place under an inert atmosphere (argon or nitrogen) as hydrazines can be sensitive to light, air, and heat over time.

Q2: What are the key safety precautions when working with this compound? Nitropyridine derivatives should be handled with care as they can be toxic and skin irritants.[4] Hydrazines are also known to be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

Q3: Can I use other types of carbonyl compounds besides aldehydes? Yes. Ketones can also be used to form the corresponding hydrazones and subsequently cyclize.[2][3] However, ketones are generally less reactive than aldehydes due to increased steric hindrance and electronic effects. Therefore, reactions with ketones may require more forcing conditions, such as higher temperatures or longer reaction times. Diketones, such as acetylacetone, can also be used and may lead to different fused heterocyclic systems.[6][7]

Q4: My cyclization seems to be reversible or not reaching completion. Why? While the final SNAr step to form the aromatic pyrazole ring is generally irreversible and thermodynamically favorable, the initial hydrazone formation can be reversible, especially in the presence of water. Ensure your reagents and solvents are dry. Using a Dean-Stark apparatus to remove water formed during the reaction can drive the equilibrium towards the product.

Q5: Are there alternative methods for inducing cyclization besides thermal heating? Microwave-assisted synthesis is an excellent alternative. It can significantly reduce reaction times and often improves yields by providing rapid, uniform heating, which can minimize the formation of thermal degradation byproducts.[5]

Q6: How does the methyl group on the hydrazine affect the reaction compared to an unsubstituted hydrazine? The methyl group on the N-1 position of the hydrazine blocks that nitrogen from participating in the cyclization. This directs the reaction, ensuring that the cyclization occurs via the secondary amine (N-2), leading specifically to the formation of a pyrazolo[4,3-b]pyridine ring system with the methyl group at the N1 position of the newly formed ring. This provides excellent regiochemical control.

Summary of Recommended Solvents and Conditions

Reaction TypeRecommended SolventsTypical TemperatureKey Considerations
Hydrazone Formation Ethanol, Methanol, IsopropanolRoom Temp to 50 °COften rapid; can be acid-catalyzed (e.g., trace AcOH).
One-Pot Cyclization Acetic Acid, DMF, DMSO, Dioxane80 °C to RefluxAcetic acid acts as both solvent and catalyst. DMF/DMSO are good for SNAr.
Difficult Substrates Microwave Irradiation in sealed vial120-150 °CUse for unreactive ketones or sterically hindered substrates.

References

  • Title: Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][8]triazin-7(6H)-ones and Derivatives Source: MDPI URL: [Link]

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: PMC - NIH URL: [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: PMC - NIH URL: [Link]

  • Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL: [Link]

  • Title: Preparation of 2'-hydrazino oligonucleotides and their reaction with aldehydes and 1,3-diketones Source: PubMed URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Cyclization Reactions of Hydrazones. Part 21. Synthesis and Cyclization of Some N-Oxides of 2-Pyridylhydrazones of Mesoxalic Acid Derivatives. Source: Sci-Hub URL: [Link]

  • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction Source: YouTube URL: [Link]

  • Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PMC URL: [Link]

  • Title: Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding Source: MDPI URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL: [Link]

Sources

Technical Support Center: Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(1-Methylhydrazino)-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you optimize your reaction parameters and troubleshoot common experimental challenges.

Part 1: Reaction Overview and Core Protocol

The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of a 2-halopyridine, which is activated by the strongly electron-withdrawing nitro group at the 3-position, towards nucleophilic attack by 1-methylhydrazine.[1][2]

Fundamental Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (1-methylhydrazine) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (e.g., a chloride ion) is eliminated, restoring aromaticity and yielding the final product.

Caption: SNAr mechanism for the synthesis of 2-(1-Methylhydrazino)-3-nitropyridine.

Baseline Experimental Protocol

This protocol is a generalized starting point. Optimization will be necessary based on your specific laboratory conditions and desired outcomes.

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous solvent (e.g., ethanol, THF, or DMF) via syringe. A typical concentration is 0.1-0.5 M.

  • Nucleophile Addition: Add 1-methylhydrazine (1.1-2.0 eq) dropwise to the stirred solution at room temperature or 0 °C. The reaction is often exothermic.

  • Base (Optional): If using the hydrochloride salt of methylhydrazine or to scavenge the HCl byproduct, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).

  • Heating & Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C or reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a mild aqueous base (e.g., NaHCO₃ solution).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product and purify by flash column chromatography on silica gel or recrystallization to obtain pure 2-(1-Methylhydrazino)-3-nitropyridine.[3]

Part 2: Frequently Asked Questions (FAQs) for Reaction Optimization

Q1: What is the best leaving group for the 2-substituted-3-nitropyridine starting material?

Answer: Chlorine (Cl) is the most common and cost-effective choice, offering a good balance of reactivity and stability. 2-chloropyridines are significantly more accessible than other 2-halopyridines.[1] While fluorine (F) would lead to a faster reaction rate due to its high electronegativity, 2-fluoro-3-nitropyridine is more expensive and less common. Bromine (Br) and Iodine (I) are also effective leaving groups but offer little advantage over chlorine for this specific SNAr reaction and are more costly.

Q2: How does my choice of solvent affect the reaction?

Answer: The solvent plays a critical role in stabilizing the charged intermediate and influencing the reaction rate.

Solvent TypeExamplesProsCons
Protic Ethanol, n-Butanol, IsopropanolExcellent at solvating ions; can participate in proton transfer; easy to remove.Can form hydrogen bonds with the nucleophile, slightly reducing its reactivity.
Aprotic Polar DMF, DMSO, Acetonitrile (MeCN)Accelerate SNAr reactions by effectively solvating the cation of the intermediate without solvating the nucleophile; higher boiling points allow for higher reaction temperatures.Difficult to remove during workup; can decompose at high temperatures.
Aprotic Non-Polar Toluene, THFUseful when a base like K₂CO₃ is used, as seen in related syntheses.[1]Generally slower reaction rates compared to polar solvents.

Expert Insight: For initial trials, ethanol or THF are excellent starting points. If the reaction is sluggish, switching to DMF or DMSO can significantly increase the rate. However, be mindful of potential side reactions at the higher temperatures these solvents allow.[1][4]

Q3: Is a base necessary for this reaction? What kind should I use?

Answer: A base is highly recommended. The reaction generates one equivalent of HCl, which can protonate the starting 1-methylhydrazine (reducing the amount of active nucleophile) or the product itself, complicating isolation.

  • Inorganic Bases: Mild bases like potassium carbonate (K₂CO₃) are effective, particularly in solvents like THF or DMF.[1] They are cheap and easy to remove by filtration.

  • Organic Amine Bases: Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. They act as acid scavengers and are soluble in most organic solvents, but their removal can require acidic washes during workup.

Avoid using primary or secondary amines as bases, as they can act as competing nucleophiles.

Q4: What is the optimal reaction temperature?

Answer: The optimal temperature is a balance between reaction rate and impurity formation.

  • Initial trials: Start at a moderate temperature of 50-60 °C.

  • Sluggish reactions: If the reaction is slow, the temperature can be increased. Many procedures involving hydrazine nucleophiles are conducted at reflux in alcohols.[5]

  • Caution: Elevated temperatures can lead to side reactions with activated 2-chloropyridines.[1] It is crucial to monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts as you increase the temperature.

Part 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The 1-methylhydrazine may have been protonated by the HCl byproduct. 2. Insufficient Activation: The reaction temperature is too low. 3. Poor Starting Material Quality: The 2-chloro-3-nitropyridine or methylhydrazine may have degraded.1. Add 1.1-1.5 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA, or K₂CO₃). 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition. Consider switching to a higher-boiling solvent like DMF.[6] 3. Verify the purity of starting materials by NMR or GC-MS. Use freshly opened or purified reagents.
Multiple Spots on TLC / Impurities in Product 1. Side Reactions: High temperatures can cause decomposition or side reactions of the activated pyridine ring.[1] 2. Di-substitution: Excess methylhydrazine could potentially react further, although unlikely at the 2-position. 3. Anomalous Reactions: In related systems, methyl shifts and other rearrangements have been observed, especially in solvents like pyridine.[4]1. Run the reaction at the lowest effective temperature. Monitor closely and stop the reaction once the starting material is consumed. 2. Use a controlled stoichiometry, starting with 1.1-1.2 equivalents of methylhydrazine. 3. Avoid overly harsh conditions. If complex impurity profiles are seen, consider a milder solvent like THF or ethanol instead of pyridine or high-temp DMF.
Difficulty with Product Isolation 1. Product is Water-Soluble: The hydrazino-pyridine product may have some water solubility, especially if protonated. 2. Emulsion during Workup: High concentrations of salts or polar solvents like DMF can lead to emulsions. 3. Co-elution during Chromatography: Product may co-elute with a starting material or byproduct.1. Neutralize the aqueous layer with NaHCO₃ before extraction. Perform multiple extractions (e.g., 3-5 times) with your organic solvent.[6] Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. 2. Dilute the reaction mixture with more water and organic solvent. A brine wash can also help break emulsions. 3. Adjust the solvent system for your column chromatography. A gradient elution may be necessary. Ensure the crude product is fully dried onto silica before loading.
Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Issue: Low Yield / Impurities check_sm Verify Purity of Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions temp Is Temperature Too Low/High? check_conditions->temp sm_ok->check_conditions Yes purify_sm Purify or Replace Starting Materials sm_ok->purify_sm No base Is a Base Used? temp->base No adjust_temp Adjust Temperature: Run at 50°C first, then increase cautiously temp->adjust_temp Yes solvent Is Solvent Appropriate? base->solvent Yes add_base Add Non-nucleophilic Base (TEA, K₂CO₃) base->add_base No change_solvent Switch Solvent: (e.g., THF -> DMF for rate) (e.g., DMF -> EtOH for purity) solvent->change_solvent No

Sources

"2-(1-Methylhydrazino)-3-nitropyridine" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1-Methylhydrazino)-3-nitropyridine (CAS: 30963-12-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during experimental work with this compound. As a specialized chemical intermediate, understanding its physical properties is crucial for successful experimental outcomes.

I. Overview and Key Properties

2-(1-Methylhydrazino)-3-nitropyridine is a niche organic compound often used in the synthesis of more complex molecules in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring substituted with a methylhydrazino and a nitro group, suggests a moderate polarity. The presence of both hydrogen bond donors (-NH) and acceptors (-N=, -NO2) influences its interaction with various solvents.

II. Troubleshooting Guide: Solubility Issues

This section addresses common problems encountered when trying to dissolve 2-(1-Methylhydrazino)-3-nitropyridine and provides a systematic approach to resolving them.

Problem 1: The compound is not dissolving in my chosen solvent.

Causality: This is the most frequent issue and can be attributed to a mismatch between the polarity of the compound and the solvent, insufficient solvent volume, or the dissolution process being kinetically slow at room temperature.

Solutions:

  • Solvent Selection:

    • Initial Recommendation: Based on the solubility of the related compound 2-hydrazino-3-nitropyridine, polar aprotic solvents are a good starting point.[1]

    • Step 1: Try Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful polar aprotic solvents capable of dissolving a wide range of organic compounds. For biological assays, DMSO is a common choice.

    • Step 2: Consider Polar Protic Solvents. If DMSO or DMF are not suitable for your experiment, try polar protic solvents like ethanol or methanol. The related compound 2-hydrazino-3-nitropyridine shows some solubility in these.[1]

    • Step 3: Avoid Non-Polar Solvents. Based on the polar functional groups of the molecule, it is unlikely to be soluble in non-polar solvents like hexane or toluene.

  • Physical Dissolution Aids:

    • Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious as the stability of 2-(1-Methylhydrazino)-3-nitropyridine at elevated temperatures is not well-documented. It is advisable to heat the solution in small increments (e.g., to 30-40°C) and monitor for any color change, which might indicate degradation.

    • Sonication: Using an ultrasonic bath can help break down solid aggregates and accelerate the dissolution process without significant heating.

    • Vortexing/Stirring: Vigorous agitation ensures that the entire sample is exposed to the solvent.

Problem 2: The compound precipitates out of solution when added to an aqueous buffer.

Causality: This is a common issue when a compound is first dissolved in a high-concentration organic solvent (like DMSO) and then diluted into an aqueous medium for biological assays. The dramatic change in solvent polarity causes the compound to crash out.

Solutions:

  • Optimize the Stock Concentration:

    • Prepare a more dilute stock solution in the organic solvent. This will result in a lower final concentration of the organic solvent in your aqueous buffer, which may be sufficient to keep the compound in solution.

  • Modify the Dilution Protocol:

    • Gradual Addition: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in polarity can sometimes prevent precipitation.

    • Use of Surfactants: For in vitro assays, adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.

Problem 3: I am unsure of the stability of the compound in my chosen solvent.

Causality: The stability of 2-(1-Methylhydrazino)-3-nitropyridine in various solvents is not well-characterized.[2] The presence of a nitro and a hydrazino group can make the molecule susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or reducing agents.

Solutions:

  • Fresh Preparation: Always prepare solutions fresh for each experiment.

  • Storage: If short-term storage is necessary, store solutions at -20°C or -80°C and protect them from light.

  • pH Considerations: Avoid highly acidic or basic conditions unless required for a specific reaction, as these may lead to decomposition.

  • Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent to try for dissolving 2-(1-Methylhydrazino)-3-nitropyridine?

A: Based on the structure and data from related compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent, especially for preparing stock solutions for biological assays.[1] For chemical synthesis, N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol and methanol are also good candidates.

Q2: How can I determine the solubility of this compound in a specific solvent in my lab?

A: You can perform a simple experimental determination. See the protocol provided in Section V.

Q3: Is 2-(1-Methylhydrazino)-3-nitropyridine stable in aqueous solutions?

A: The stability in aqueous solutions is not well-documented. Due to the potential for hydrolysis or other degradation pathways, it is strongly recommended to prepare aqueous dilutions from a concentrated organic stock solution immediately before use.

Q4: Are there any known safety concerns when handling this compound?

A: Yes, according to its Safety Data Sheet, 2-(1-Methylhydrazino)-3-nitropyridine is classified as a skin and eye irritant and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Qualitative Solubility Profile

The following table provides an inferred qualitative solubility profile for 2-(1-Methylhydrazino)-3-nitropyridine based on its chemical structure and the properties of similar molecules. This should be used as a guide for initial solvent screening.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong polar interactions and hydrogen bond accepting capabilities.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO in its ability to dissolve polar organic molecules.
AcetonitrileModeratePolar, but a weaker solvent for this structure compared to DMSO/DMF.
AcetoneModerateIntermediate polarity, may require heating or sonication.
Polar Protic WaterLow to InsolubleThe organic nature of the pyridine ring and methyl group likely limits aqueous solubility.
EthanolModerateCan engage in hydrogen bonding, similar to related compounds.[1]
MethanolModerateSimilar to ethanol, a good candidate for dissolution.
Non-Polar TolueneInsolubleSignificant mismatch in polarity ("like dissolves like" principle).
HexaneInsolubleHighly non-polar, not expected to dissolve the polar compound.
Dichloromethane (DCM)Low to ModerateMay show some limited solubility due to its ability to dissolve a range of organic compounds.
Diethyl EtherLowGenerally a poor solvent for highly polar molecules. A related compound, 2-hydroxy-3-nitropyridine, is insoluble in ether.[3]

V. Experimental Protocol: Determining Solubility

This protocol provides a step-by-step method for determining the approximate solubility of 2-(1-Methylhydrazino)-3-nitropyridine in a solvent of your choice.

Materials:

  • 2-(1-Methylhydrazino)-3-nitropyridine

  • Solvent of interest (e.g., DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Centrifuge

  • Pipettes

Procedure:

  • Preparation:

    • Accurately weigh a small amount of the compound (e.g., 10 mg) into a pre-weighed vial. Record the exact mass.

  • Initial Solvent Addition:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Cap the vial tightly.

  • Dissolution Attempts:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, sonicate the vial for 5-10 minutes.

    • If still not fully dissolved, gently warm the vial (e.g., to 30-40°C) for a few minutes while intermittently vortexing. Allow the vial to cool to room temperature.

  • Incremental Solvent Addition:

    • If the solid remains undissolved, add another known volume of the solvent (e.g., 100 µL).

    • Repeat step 3.

    • Continue adding the solvent in known increments until the solid is completely dissolved.

  • Calculation:

    • Record the total volume of solvent added to achieve complete dissolution.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Confirmation (Optional):

    • To ensure you have a saturated solution, add a very small amount of additional solid to the solution. If it does not dissolve, the solution is saturated.

    • Centrifuge the saturated solution at high speed to pellet any undissolved solid.

    • Carefully remove the supernatant for your experiments.

VI. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 2-(1-Methylhydrazino)-3-nitropyridine.

solubility_workflow start Start: Dissolve Compound solvent_choice Select Solvent (Start with DMSO or Ethanol) start->solvent_choice dissolved Compound Dissolved? solvent_choice->dissolved success Proceed with Experiment dissolved->success Yes troubleshoot Troubleshoot Dissolution dissolved->troubleshoot No aq_precipitation Precipitation in Aqueous Buffer? success->aq_precipitation sonicate_heat Apply Sonication / Gentle Heat troubleshoot->sonicate_heat dissolved2 Compound Dissolved? sonicate_heat->dissolved2 dissolved2->success Yes change_solvent Change Solvent (Refer to Table) dissolved2->change_solvent No change_solvent->solvent_choice reassess Re-evaluate Experiment / Consult Literature change_solvent->reassess optimize_dilution Optimize Dilution Protocol (e.g., lower stock concentration, gradual addition) aq_precipitation->optimize_dilution Yes no_precip No Precipitation aq_precipitation->no_precip No optimize_dilution->success no_precip->success

Caption: Workflow for troubleshooting solubility issues.

VII. References

  • PubChem. 2-Methyl-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2014). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Retrieved from

Sources

Technical Support Center: Managing Exothermic Reactions with "2-(1-Methylhydrazino)-3-nitropyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the synthesis of "2-(1-Methylhydrazino)-3-nitropyridine." While the final compound exhibits moderate stability, its synthesis, typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, presents a significant potential for exothermic events. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and effective management of these reactions. Our approach is grounded in established principles of chemical process safety and validated by extensive literature on similar transformations.

Section 1: Understanding the Core Exothermic Hazard

The primary exothermic risk in the preparation of "2-(1-Methylhydrazino)-3-nitropyridine" arises from the SNAr reaction between a 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) and methylhydrazine. The electron-withdrawing nitro group on the pyridine ring activates it for nucleophilic attack, a process that can be highly exothermic.[1][2] A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my reaction temperature increasing uncontrollably, even with cooling?

A1: This indicates a potential thermal runaway. The most common causes are:

  • Reagent Accumulation: The rate of methylhydrazine addition is too high for the reaction to consume it, leading to a buildup of unreacted reagents. A sudden increase in temperature can then trigger a rapid, large-scale reaction.

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction, or there may be poor heat transfer due to inadequate stirring or fouling of the reactor surface.

  • Solvent Choice: The solvent may have a low boiling point, which can lead to a rapid increase in pressure.

Q2: I've observed gas evolution from my reaction. Is this normal?

A2: While some minor off-gassing can occur, significant gas evolution is a sign of a potential side reaction or decomposition. Hydrazine and its derivatives can decompose to produce nitrogen and ammonia, a process that is often exothermic.[4][5] This can be exacerbated by high temperatures or the presence of certain metal catalysts.

Q3: Can I add the methylhydrazine all at once?

A3: No. This is highly discouraged. A controlled, slow addition of the nucleophile (methylhydrazine) is crucial for managing the exotherm. This allows the cooling system to keep pace with the heat being generated. For larger scale reactions, automated dosing systems with temperature feedback control are recommended to prevent reagent accumulation.[6]

Q4: What are the best quenching agents in case of a thermal runaway?

A4: An ideal quenching agent should react quickly with one of the reagents to stop the heat-generating reaction without producing significant heat or gaseous byproducts itself. For this system, a pre-chilled solution of a weak acid, such as acetic acid in a high-boiling point solvent, can be effective in neutralizing the basic methylhydrazine. It is critical to have a quenching protocol and the necessary reagents readily available before starting the reaction.

Section 3: Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Rise Thermal RunawayIMMEDIATE ACTION: 1. Stop all reagent addition. 2. Apply maximum cooling. 3. If the temperature continues to rise, execute the emergency quenching protocol. 4. Evacuate the area if the situation cannot be controlled.
Reaction Temperature "Spikes" During Addition Addition rate is too high; poor mixing.1. Reduce the addition rate of methylhydrazine. 2. Increase the stirring speed to improve heat dissipation. 3. Ensure the addition occurs below the surface of the reaction mixture to promote rapid mixing.
Delayed Exotherm (Induction Period) Impurities in reagents or solvent; slow initiation.1. Ensure all reagents and solvents are of high purity and dry. 2. Consider adding a small amount of product from a previous successful batch to "seed" the reaction. 3. Do not allow a large amount of reagent to accumulate before the exotherm begins.
Excessive Gas Evolution Decomposition of methylhydrazine; side reactions.1. Lower the reaction temperature. 2. Ensure the reactor is properly vented to a scrubber system. 3. Analyze the headspace gas to identify the byproducts and understand the side reaction.
Reaction Stalls or is Incomplete Insufficient temperature; poor quality reagents.1. Slowly and carefully increase the reaction temperature while closely monitoring for any delayed exotherm. 2. Verify the purity and activity of the methylhydrazine.

Section 4: Experimental Protocols & Visual Guides

Protocol 1: Safe Laboratory-Scale Synthesis of 2-(1-Methylhydrazino)-3-nitropyridine
  • Reactor Setup:

    • Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and an addition funnel.

    • Ensure the reactor is connected to a cooling system capable of maintaining the desired temperature.

    • Vent the reactor through a bubbler and a scrubber containing a dilute acid solution.

  • Reagent Preparation:

    • Dissolve 2-chloro-3-nitropyridine in a suitable high-boiling aprotic solvent (e.g., DMF, DMSO) in the reactor.

    • Cool the solution to the desired starting temperature (e.g., 0-5 °C).

    • Prepare a solution of methylhydrazine in the same solvent in the addition funnel.

  • Controlled Addition:

    • Begin stirring the reactor contents vigorously.

    • Add the methylhydrazine solution dropwise from the addition funnel over a period of 2-4 hours.

    • Continuously monitor the internal temperature. If the temperature rises more than 5 °C above the setpoint, pause the addition until it stabilizes.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature for several hours after the addition is complete.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture.

    • Slowly and carefully quench the reaction by adding it to a cooled mixture of water and a suitable organic solvent for extraction.

Diagram 1: SNAr Reaction Pathway and Exotherm Source

SNAr_Mechanism Mechanism of Exothermic S-N-Ar Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-halo-3-nitropyridine 2-halo-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) 2-halo-3-nitropyridine->Meisenheimer_Complex Nucleophilic Attack (Exothermic Step) Methylhydrazine Methylhydrazine Methylhydrazine->Meisenheimer_Complex Product 2-(1-Methylhydrazino)-3-nitropyridine Meisenheimer_Complex->Product Elimination of Halide Byproduct Halide Salt Meisenheimer_Complex->Byproduct Exotherm Major heat release occurs during the formation of the stabilized intermediate. Meisenheimer_Complex->Exotherm

Caption: SNAr reaction pathway highlighting the exothermic step.

Diagram 2: Troubleshooting Logic for a Temperature Excursion

Troubleshooting_Exotherm Troubleshooting a Temperature Excursion Start Temperature Rises Above Setpoint Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Check_Stirring Is Stirring Adequate? Max_Cooling->Check_Stirring Increase_Stirring Increase Stirrer Speed Check_Stirring->Increase_Stirring No Temp_Stabilizes Does Temperature Stabilize? Check_Stirring->Temp_Stabilizes Yes Increase_Stirring->Temp_Stabilizes Resume_Slowly Resume Addition at a Slower Rate Temp_Stabilizes->Resume_Slowly Yes Quench Execute Emergency Quenching Protocol Temp_Stabilizes->Quench No Evacuate Evacuate Area Quench->Evacuate

Caption: Decision workflow for managing a temperature excursion.

References

  • MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxy-3-nitropyridine.
  • SciSpace. (n.d.). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • University of Babylon. (2023). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Oregon State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • University of Notre Dame. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • National Institutes of Health. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Retrieved from [Link]

  • Frontiers. (n.d.). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Environmental Health and Safety - Quenching of Pyrophoric Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(1-Methylhydrazino)-3-nitropyridine and 2-Hydrazino-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, pyridylhydrazines serve as pivotal building blocks for the construction of complex heterocyclic scaffolds. Among these, 2-hydrazino-3-nitropyridine and its N-methylated analogue, 2-(1-methylhydrazino)-3-nitropyridine, are of significant interest. Their utility stems from the presence of multiple reactive centers: the nucleophilic hydrazine moiety and the electron-deficient nitropyridine ring, which together enable a diverse range of chemical transformations.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two compounds. We will dissect how a seemingly minor structural modification—the addition of a single methyl group—imparts distinct electronic and steric characteristics that profoundly influence their behavior in key chemical reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in reagent selection and reaction design. We will explore the causality behind their differing reactivities, supported by established chemical principles and experimental observations from related systems.

I. Molecular Structure and Electronic Landscape: The Foundation of Reactivity

The reactivity of any chemical species is fundamentally governed by its electronic structure and three-dimensional shape. The introduction of a methyl group at the N1 position of the hydrazine chain creates significant electronic and steric perturbations.

  • Electronic Effects: The primary electronic difference lies in the inductive effect of the methyl group. Alkyl groups are well-established as electron-donating groups (+I effect). In 2-(1-methylhydrazino)-3-nitropyridine , this methyl group pushes electron density onto the adjacent nitrogen atom (N1), which in turn increases the electron density and, consequently, the nucleophilicity of the terminal nitrogen (N2). In contrast, 2-hydrazino-3-nitropyridine lacks this electron-donating influence. Both molecules are strongly influenced by the 3-nitro group, a potent electron-withdrawing group (-M/-I effects), which deactivates the pyridine ring towards electrophilic attack but strongly activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[1][2][3]

  • Steric Effects: The methyl group introduces steric bulk around the N1 nitrogen. This steric hindrance can impede the approach of bulky electrophiles, potentially slowing down reactions or directing them to the less hindered N2 nitrogen.[4][5][6][7] 2-hydrazino-3-nitropyridine, with two protons on the N1 nitrogen, presents a significantly smaller steric profile.

Figure 1: Structural comparison highlighting key differences.

II. Comparative Reactivity Analysis

Based on the foundational principles outlined above, we can predict and rationalize the differing reactivities of these two reagents in common synthetic transformations.

A. Nucleophilicity and Reactions with Electrophiles

The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl chlorides.

  • 2-(1-Methylhydrazino)-3-nitropyridine: Due to the electron-donating methyl group, the terminal NH₂ group is more electron-rich and thus a stronger nucleophile.[8] This translates to faster reaction rates with a wide range of electrophiles, particularly small, unhindered ones. For instance, in hydrazone formation with simple aldehydes, the methylated variant is expected to exhibit superior reaction kinetics.[9]

  • 2-Hydrazino-3-nitropyridine: While still a competent nucleophile, its reaction rates with electrophiles will generally be slower than its methylated counterpart under identical conditions. However, its reduced steric bulk may offer a distinct advantage when reacting with sterically demanding electrophiles, where the approach to the nucleophilic nitrogen is critical.

Table 1: Predicted Reactivity with Electrophiles

Feature 2-Hydrazino-3-nitropyridine 2-(1-Methylhydrazino)-3-nitropyridine Rationale
Nucleophilicity Good Excellent +I effect of the methyl group increases electron density on the terminal nitrogen.[8]
Rate with Small Electrophiles Moderate Fast Higher nucleophilicity leads to a lower activation energy barrier.

| Rate with Bulky Electrophiles | Moderate-to-Good | Slow-to-Moderate | Steric hindrance from the methyl group impedes the approach of the electrophile.[4][6] |

B. Cyclization Reactions for Heterocycle Synthesis

A primary application of hydrazinopyridines is in the synthesis of fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines, which are prevalent scaffolds in pharmaceuticals.[10][11]

  • 2-Hydrazino-3-nitropyridine: This reagent is highly versatile for cyclization. For example, reaction with a carboxylic acid derivative can lead to the formation of a triazolopyridine ring system. The presence of two N-H protons allows for a wider range of cyclization pathways that may require the elimination of both protons.

  • 2-(1-Methylhydrazino)-3-nitropyridine: Cyclization reactions involving this reagent will necessarily incorporate the N-methyl group into the final heterocyclic structure. This can be a strategic advantage for introducing a methyl group at a specific position to modulate the pharmacological properties (e.g., solubility, metabolic stability, receptor binding) of the target molecule. However, it also restricts the available cyclization pathways to those that are compatible with a tertiary nitrogen atom at that position.

G Figure 2: Workflow for Comparative Reactivity Study cluster_exp1 Experiment A cluster_exp2 Experiment B reagent1 2-Hydrazino-3-nitropyridine product1 Product A (Hydrazone) reagent1->product1 Reacts with reagent2 2-(1-Methylhydrazino)-3-nitropyridine product2 Product B (N-Methyl Hydrazone) reagent2->product2 Reacts with electrophile Electrophile (e.g., Aldehyde) conditions Reaction Conditions (Solvent, Temp, Time) electrophile->conditions Shared Reactant & Conditions conditions->product1 conditions->product2 analysis Comparative Analysis (Yield, Rate, Purity) product1->analysis product2->analysis

Figure 2: A logical workflow for an experimental comparison.

III. Experimental Protocols: A Self-Validating System

To provide a practical context, we describe a general, self-validating protocol for comparing the reactivity of the two hydrazines in a classic hydrazone formation reaction. The key to a trustworthy comparison is maintaining absolute consistency in all variables other than the hydrazine reagent itself.

Protocol: Comparative Synthesis of Benzaldehyde Hydrazones

Objective: To compare the reaction rate and yield of hydrazone formation between the two title compounds and a standard electrophile, benzaldehyde.

Materials:

  • 2-Hydrazino-3-nitropyridine

  • 2-(1-Methylhydrazino)-3-nitropyridine

  • Benzaldehyde (freshly distilled)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalyst)

  • Reaction Vials (identical)

  • Stir bars (identical)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile Phase (e.g., 30% Ethyl Acetate in Hexane)

Procedure:

  • Reagent Preparation: Prepare two separate 0.1 M stock solutions of 2-hydrazino-3-nitropyridine and 2-(1-methylhydrazino)-3-nitropyridine in anhydrous ethanol. Prepare a 0.1 M stock solution of benzaldehyde in anhydrous ethanol.

  • Reaction Setup (Parallel Synthesis):

    • In "Vial A," place 5.0 mL of the 2-hydrazino-3-nitropyridine solution.

    • In "Vial B," place 5.0 mL of the 2-(1-methylhydrazino)-3-nitropyridine solution.

    • Place both vials on identical stirrer plates and begin stirring at the same rate. Ensure the temperature is constant and monitored (e.g., 25°C).

  • Reaction Initiation: Simultaneously, add 5.0 mL of the benzaldehyde solution (1.0 equivalent) to each vial. Immediately following, add 1 drop of glacial acetic acid to each vial as a catalyst. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., T = 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to monitor the consumption of the starting materials and the formation of the product hydrazone.

    • Causality Check: The rate of disappearance of the starting hydrazine spot and the appearance of the new, less polar product spot provides a direct measure of the reaction kinetics. 2-(1-Methylhydrazino)-3-nitropyridine (Vial B) is expected to show a faster conversion.

  • Workup and Isolation: Once a reaction is deemed complete by TLC (e.g., after 2 hours, or when the starting material is consumed), quench the reaction by adding 20 mL of cold water. The solid hydrazone product will precipitate.

  • Data Collection & Validation:

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

    • Measure the mass of the dried product to calculate the yield.

    • Compare the yields and the time to completion for both reactions. A higher yield in a shorter time for Vial B would validate the prediction of its enhanced reactivity.

G Figure 3: General Mechanism of Hydrazone Formation start Hydrazine (R-NH-NH2) + Aldehyde (R'-CHO) step1 Nucleophilic Attack start->step1 intermediate Carbinolamine Intermediate step1->intermediate step2 Proton Transfer (Acid Catalyzed) intermediate->step2 intermediate2 Activated Intermediate step2->intermediate2 step3 Dehydration (-H2O) intermediate2->step3 product Hydrazone Product (R-NH-N=CH-R') step3->product

Figure 3: The acid-catalyzed pathway for hydrazone synthesis.

IV. Conclusion and Strategic Recommendations

The choice between 2-(1-methylhydrazino)-3-nitropyridine and 2-hydrazino-3-nitropyridine is not a matter of inherent superiority, but of strategic selection based on the specific goals of the synthesis.

  • Choose 2-(1-Methylhydrazino)-3-nitropyridine when:

    • High reactivity is paramount: For reactions with unhindered electrophiles where rapid and efficient conversion is desired.

    • An N-methyl group is required in the final product: It serves as an efficient tool for introducing this motif directly, which can be crucial for modulating the biological activity of a lead compound.

  • Choose 2-Hydrazino-3-nitropyridine when:

    • Reacting with sterically bulky substrates: Its smaller size may be crucial for overcoming steric hindrance and achieving a reasonable reaction rate.

    • Versatility in cyclization is needed: The presence of two reactive N-H protons opens up a broader array of potential cyclization pathways.

    • A proton at the N1 position is mechanistically essential for subsequent reaction steps.

By understanding the fundamental interplay of electronic and steric effects, researchers can harness the distinct personalities of these two valuable reagents to achieve their synthetic objectives with greater precision and efficiency.

References

  • Pipzine Chemicals. (n.d.). 2-Hydrazino-3-Nitropyridine Supplier & Manufacturer China.
  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(19), 8142–8155. Retrieved from [Link]

  • Koval, V., et al. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][12][13]triazin-7(6H)-ones and Derivatives. Molecules, 27(15), 4993. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-HYDRAZINO-3-NITROPYRIDINE synthesis.
  • Klásek, A., et al. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 25(3), 418-420.
  • Kopteva, N., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(10), 2469. Retrieved from [Link]

  • Ronald, C. D., & Dawson, P. E. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 133(4), 680–682. Retrieved from [Link]

  • Ambroise, Y., et al. (2018). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 83(15), 7891–7903. Retrieved from [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • YouTube. (2017, August 7). Nucleophilic substitution of pyridine. Retrieved from [Link]

  • Escudero-Adán, E. C., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(15), 8256-8261. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(1-Methylhydrazino)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of a nitro group and a hydrazino moiety can significantly modulate the biological activity of the pyridine ring, opening avenues for the discovery of novel drug candidates. This guide provides an in-depth comparison of the biological activities of 2-(1-methylhydrazino)-3-nitropyridine derivatives, with a primary focus on their potent urease inhibitory effects. We will also explore their potential as anticancer and antimicrobial agents, drawing comparisons with established compounds and providing detailed experimental protocols for their evaluation.

Urease Inhibition: A Primary Target

Urease, a nickel-containing enzyme, is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastric ulcers and a risk factor for gastric cancer. Inhibition of urease is a validated strategy for the treatment of infections caused by urease-producing bacteria. Recent studies have highlighted the potential of nitropyridine derivatives as effective urease inhibitors.

A closely related class of compounds, 1-(3-nitropyridin-2-yl)piperazine derivatives, has demonstrated significant urease inhibitory activity. These compounds serve as excellent surrogates for understanding the potential of 2-(1-methylhydrazino)-3-nitropyridine derivatives.

Comparative Analysis of Urease Inhibitory Activity

The inhibitory potential of 1-(3-nitropyridin-2-yl)piperazine derivatives against jack bean urease has been systematically evaluated. The results, summarized in the table below, reveal that specific substitutions on the piperazine ring can lead to potent inhibition, with IC50 values in the low micromolar range, significantly lower than the standard urease inhibitor, thiourea.

CompoundStructureIC50 (µM) vs. Jack Bean Urease
5b 1-(3-nitropyridin-2-yl)-4-(phenylacetyl)piperazine2.0 ± 0.73[1]
7e 1-(3-nitropyridin-2-yl)-4-((4-methylphenyl)acetyl)piperazine2.24 ± 1.63[1]
Thiourea (Standard) S=C(NH2)223.2 ± 11.0[1]
Acetohydroxamic Acid (Standard) CH3CONHOH~63.7[2]

Table 1: Comparative urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine derivatives and standard inhibitors.

The data clearly indicates that the nitropyridine scaffold is a promising starting point for the design of potent urease inhibitors. The methylhydrazino group in the target compound class may offer different steric and electronic properties that could further enhance this activity.

Mechanism of Urease Inhibition

The proposed mechanism of urease inhibition by these compounds involves the chelation of the nickel ions in the enzyme's active site. The nitrogen atoms of the pyridine ring and the hydrazino/piperazine moiety, along with the oxygen atoms of the nitro group, can coordinate with the nickel ions, disrupting the catalytic activity of the enzyme.

G cluster_0 Urease Active Site cluster_1 Inhibitor Binding Ni1 Ni²⁺ His Histidine Residues Ni1->His Asp Aspartate Residue Ni1->Asp Ni2 Ni²⁺ Ni2->His Urea Urea Substrate Urea->Ni1 Coordination Urea->Ni2 Coordination Inhibitor 2-(1-Methylhydrazino) -3-nitropyridine Derivative N_pyridine Inhibitor->N_pyridine N_hydrazino Inhibitor->N_hydrazino O_nitro Inhibitor->O_nitro N_pyridine->Ni1 Chelation N_hydrazino->Ni2 Chelation O_nitro->Ni1 Chelation

Caption: Proposed mechanism of urease inhibition by chelation of nickel ions.

Anticancer Potential: A Look at the Parent Scaffolds

While specific data for 2-(1-methylhydrazino)-3-nitropyridine derivatives is not yet available, the broader classes of nitropyridines and hydrazones have shown significant promise as anticancer agents.

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of nitropyridine and hydrazone derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Compound ClassExample CompoundCancer Cell LineIC50 (µM)
Nitropyridine Derivative 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3[3]
MCF-76.3 ± 0.4[3]
Hydrazone Derivative Chalcone-thienopyrimidine derivative (3b)HepG2More potent than 5-FU[4]
MCF-7More potent than 5-FU[4]
5-Fluorouracil (Standard) -HepG2 / MCF-7Varies

Table 2: Comparative anticancer activity of related nitropyridine and hydrazone derivatives.

These findings suggest that the 2-(1-methylhydrazino)-3-nitropyridine scaffold holds considerable potential for the development of novel anticancer agents. The combination of the electron-withdrawing nitro group and the versatile hydrazone moiety could lead to compounds with enhanced cytotoxic activity.

G cluster_0 Potential Anticancer Mechanisms Nitropyridine_Hydrazone 2-(1-Methylhydrazino)-3-nitropyridine Derivative Apoptosis Induction of Apoptosis Nitropyridine_Hydrazone->Apoptosis CellCycle Cell Cycle Arrest Nitropyridine_Hydrazone->CellCycle Kinase Kinase Inhibition Nitropyridine_Hydrazone->Kinase

Caption: Potential anticancer mechanisms of nitropyridine hydrazone derivatives.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The hydrazone functional group is a well-known pharmacophore in the design of antimicrobial agents. The addition of a nitropyridine ring can further enhance this activity.

Efficacy against Bacterial Strains

Hydrazone derivatives have demonstrated significant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound ClassExample CompoundBacterial StrainMIC (µg/mL)
Hydrazone Derivative s-Triazine derivativeS. aureus6.25[5]
E. coli12.5[5]
Ampicillin (Standard) -S. aureus12.5[5]
E. coli25[5]

Table 3: Comparative antimicrobial activity of a related hydrazone derivative.

The data suggests that hydrazone-containing compounds can be more potent than standard antibiotics like ampicillin against certain bacterial strains. The unique electronic and structural features of 2-(1-methylhydrazino)-3-nitropyridine derivatives could lead to the discovery of novel and effective antimicrobial agents.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the evaluation of the biological activities discussed are provided below.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a widely used and reliable method for measuring urease activity by quantifying the amount of ammonia produced.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and a standard inhibitor (e.g., thiourea) at various concentrations.

  • In a 96-well plate, add 10 µL of the test compound solution, 10 µL of urease solution, and 50 µL of phosphate buffer to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of urea solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding 100 µL of phenol-nitroprusside reagent and 50 µL of alkaline hypochlorite solution to each well.

  • Incubate the plate in the dark for 30 minutes to allow for color development.

  • Measure the absorbance at 670 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100

G cluster_0 Assay Workflow A Prepare Reagents B Incubate Enzyme & Inhibitor A->B C Add Substrate B->C D Stop Reaction & Develop Color C->D E Measure Absorbance D->E F Calculate % Inhibition E->F

Caption: Workflow for the in vitro urease inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-fluorouracil) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton broth

  • Test compounds and a standard antibiotic (e.g., ampicillin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, prepare serial two-fold dilutions of the test compounds and the standard antibiotic in Mueller-Hinton broth.

  • Inoculate each well with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(1-methylhydrazino)-3-nitropyridine derivatives represent a promising class of compounds with diverse biological activities. Their close structural analogs have demonstrated potent urease inhibitory activity, surpassing that of the standard inhibitor thiourea. Furthermore, the inherent anticancer and antimicrobial properties of the nitropyridine and hydrazone scaffolds provide a strong rationale for exploring the potential of these derivatives in these therapeutic areas.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-(1-methylhydrazino)-3-nitropyridine derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity. In-depth mechanistic studies are also warranted to elucidate their precise modes of action. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential development of novel therapeutic agents.

References

  • Al-Ostath, A. I., et al. (2022). Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. Molecules, 27(15), 4973. [Link]

  • Chen, X., et al. (2022). An overview: metal-based inhibitors of urease. Journal of Inorganic Biochemistry, 233, 111848. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Journal of Molecular Structure, 1301, 137359. [Link]

  • Haiba, M. E., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3149. [Link]

  • El-Sayed, M. A. A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 5847–5857. [Link]

Sources

A Comparative Guide to the Synthesis ofTriazolo[4,3-a]pyridines: Evaluating the Potential of 2-(1-Methylhydrazino)-3-nitropyridine

A Comparative Guide to the Synthesis of[1][2][3]Triazolo[4,3-a]pyridines: Evaluating the Potential of 2-(1-Methylhydrazino)-3-nitropyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of synthetic routes to[1][2][3]triazolo[4,3-a]pyridines, a scaffold of significant interest in medicinal chemistry. We will explore the potential utility of 2-(1-Methylhydrazino)-3-nitropyridine as a precursor and objectively compare its hypothetical performance against established, experimentally validated methods. This analysis is grounded in mechanistic principles and available literature data to provide actionable insights for synthetic strategy and experimental design.

Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold

The[1][2][3]triazolo[4,3-a]pyridine core is a prominent feature in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Its rigid, planar structure and hydrogen bonding capabilities make it a valuable pharmacophore in drug discovery. The traditional and most common approach to this heterocyclic system involves the cyclization of a 2-acylhydrazinopyridine intermediate.[1]

The Hypothetical Role of 2-(1-Methylhydrazino)-3-nitropyridine in Triazolopyridine Synthesis

2-(1-Methylhydrazino)-3-nitropyridine presents itself as a plausible starting material for the synthesis of 1-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine. The core concept revolves around the acylation of the terminal nitrogen of the methylhydrazino group, followed by an intramolecular cyclodehydration. The presence of the nitro group at the 3-position of the pyridine ring is expected to influence the reactivity of the pyridine nitrogen, a key factor in the cyclization step.

The proposed synthetic transformation is outlined below:

Gcluster_0Acylationcluster_1Intramolecular Cyclizationstart2-(1-Methylhydrazino)-3-nitropyridineintermediateN'-acyl-N'-methyl-N-(3-nitropyridin-2-yl)hydrazidestart->intermediateAcylationacyl_chlorideRCOClacyl_chloride->intermediateproduct1-Methyl-3-R-8-nitro-[1,2,4]triazolo[4,3-a]pyridineintermediate->productCyclodehydrationdehydrating_agentDehydrating Agent(e.g., POCl3, SOCl2, Mitsunobu)dehydrating_agent->product

Caption: Proposed reaction pathway for the synthesis of a substituted 1-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine from 2-(1-Methylhydrazino)-3-nitropyridine.

Despite the logical synthetic appeal, a comprehensive search of the scientific literature did not yield specific experimental data for the performance of 2-(1-Methylhydrazino)-3-nitropyridine in this reaction. Therefore, to provide a valuable guide, we will now compare well-established alternative methods for the synthesis of the[1][2][3]triazolo[4,3-a]pyridine core.

Established Synthetic Methodologies for[1][2][3]Triazolo[4,3-a]pyridines: A Comparative Analysis

The synthesis of[1][2][3]triazolo[4,3-a]pyridines is typically achieved through the cyclization of a 2-hydrazinopyridine precursor that has been acylated. The choice of the dehydrating agent for the final cyclization step is critical and significantly impacts the reaction's efficiency, substrate scope, and compatibility with various functional groups. We will compare three common approaches: phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the Mitsunobu reaction.

Method 1: Phosphorus Oxychloride (POCl₃) Mediated Cyclization

This is a classical and widely used method for the dehydrative cyclization of N'-acyl-2-hydrazinopyridines.[1]

Mechanism: The reaction proceeds through the activation of the amide carbonyl oxygen by POCl₃, forming a highly electrophilic intermediate. The pyridine nitrogen then acts as a nucleophile, attacking the activated carbonyl carbon to initiate the cyclization. Subsequent elimination of dichlorophosphoric acid and HCl drives the reaction to completion.

Gacyl_hydrazinopyridineN'-Acyl-2-hydrazinopyridineactivated_intermediateActivated Carbonyl Intermediateacyl_hydrazinopyridine->activated_intermediateActivationPOCl3POCl3POCl3->activated_intermediatecyclizationIntramolecularNucleophilic Attackactivated_intermediate->cyclizationproduct[1,2,4]Triazolo[4,3-a]pyridinecyclization->productDehydration

Caption: General workflow for POCl₃-mediated cyclization of N'-acyl-2-hydrazinopyridines.

Experimental Data & Performance:

Starting Material PrecursorAcylating AgentCyclization ConditionsProductYieldReference
2,5-dibromopyridineAcyl Chloride/Oxalyl DichloridePOCl₃, reflux5-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridineGood[1]
2-hydrazinopyridineChloroacetyl chloridePOCl₃3-Chloromethyl-[1][2][3]triazolo[4,3-a]pyridineGood

Advantages:

  • Readily available and inexpensive reagent.

  • Generally provides good to excellent yields for a range of substrates.

  • Effective for a one-pot acylation and cyclization sequence.[1]

Disadvantages:

  • Harsh reaction conditions (refluxing POCl₃) can be incompatible with sensitive functional groups.

  • The workup procedure can be challenging due to the need to quench the excess POCl₃.

Method 2: Thionyl Chloride (SOCl₂) Mediated Cyclization

Similar to POCl₃, thionyl chloride is another effective dehydrating agent for this transformation.

Mechanism: The mechanism is analogous to that of POCl₃, involving the activation of the amide carbonyl by SOCl₂ to facilitate the intramolecular cyclization.

Experimental Data & Performance:

Starting Material PrecursorCoupling AgentCyclization ConditionsProductYieldReference
2,5-dibromopyridineEDCI (for carboxylic acids)SOCl₂, reflux5-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridineGood[1]

Advantages:

  • Effective for the cyclization of pre-formed acylhydrazides.

  • Can be a suitable alternative when POCl₃ leads to undesired side reactions.

Disadvantages:

  • Also involves harsh, acidic conditions.

  • Generates SO₂ gas as a byproduct, requiring good ventilation.

Method 3: Mitsunobu Reaction for Mild Cyclization

The Mitsunobu reaction offers a significantly milder alternative for the cyclodehydration of N'-acyl-2-hydrazinopyridines, making it compatible with a wider range of functional groups.[3][4]

Mechanism: The reaction involves the activation of the amide tautomer (a hydroxyl group) with a phosphine-azodicarboxylate adduct. This is followed by an intramolecular Sₙ2 reaction where the pyridine nitrogen displaces the activated hydroxyl group, leading to the formation of the triazole ring under neutral conditions.

Gacyl_hydrazinopyridineN'-Acyl-2-hydrazinopyridineactivated_complexActivated Hydroxyl Intermediateacyl_hydrazinopyridine->activated_complexActivationMitsunobu_reagentsPPh3, DEAD/DIADMitsunobu_reagents->activated_complexintramolecular_SN2Intramolecular SN2activated_complex->intramolecular_SN2product[1,2,4]Triazolo[4,3-a]pyridineintramolecular_SN2->product

Caption: Simplified workflow of the Mitsunobu reaction for triazolopyridine synthesis.

Experimental Data & Performance:

Starting MaterialMitsunobu ConditionsProductYieldReference
N'-(isobutyryl)-2-hydrazino-6-bromopyridinePPh₃, DIAD, TMSN₃, THF6-Bromo-3-isopropyl-[1][2][3]triazolo[4,3-a]pyridineGood[1]
Acylated 2-hydrazinopyridinesPPh₃, DEAD, THF[1][2][3]triazolo[4,3-a]pyridinesLow (5-20%) initially, improved with modified conditions[3]

Advantages:

  • Mild and neutral reaction conditions, compatible with sensitive functional groups like esters and carbamates.

  • Avoids the use of strong acids and high temperatures.

Disadvantages:

  • The reaction can be sensitive to steric hindrance.

  • Requires stoichiometric amounts of phosphine and azodicarboxylate, and the byproducts (phosphine oxide and hydrazine dicarboxylate) can complicate purification.

  • Initial yields can be low without optimization of reaction conditions.[3]

Comparative Summary and Outlook

FeaturePOCl₃ / SOCl₂Mitsunobu Reaction
Reaction Conditions Harsh (reflux, strong acid)Mild (often room temperature, neutral)
Functional Group Tolerance LimitedBroad
Reagent Cost LowHigh
Workup/Purification Can be challengingCan be challenging due to byproducts
Generality Widely applicable for robust substratesSubstrate-dependent, sensitive to sterics

While the direct performance of 2-(1-Methylhydrazino)-3-nitropyridine in the synthesis of the corresponding 1-methyl-8-nitro-[1][2][3]triazolo[4,3-a]pyridine remains to be experimentally determined, we can anticipate certain aspects based on the principles discussed. The electron-withdrawing nitro group at the 3-position would likely decrease the nucleophilicity of the pyridine nitrogen, potentially making the intramolecular cyclization step more challenging compared to an unsubstituted analogue. This might necessitate more forcing conditions if using traditional dehydrating agents like POCl₃ or could lead to lower yields in a Mitsunobu reaction.

For researchers considering this substrate, a systematic investigation of different cyclization conditions would be paramount. A direct comparison of the POCl₃, SOCl₂, and Mitsunobu methods on the acylated derivative of 2-(1-Methylhydrazino)-3-nitropyridine would provide invaluable data on the electronic influence of the nitro group on this important transformation.

Experimental Protocols

General Procedure for POCl₃-mediated Cyclization of an N'-Acyl-2-hydrazinopyridine
  • To a solution of the N'-acyl-2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., toluene or neat), add phosphorus oxychloride (3.0-5.0 eq).

  • Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution or aqueous NaOH) to pH 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Mitsunobu-mediated Cyclization of an N'-Acyl-2-hydrazinopyridine
  • Dissolve the N'-acyl-2-hydrazinopyridine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the azodicarboxylate (DEAD or DIAD, 1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired triazolopyridine from triphenylphosphine oxide and the hydrazide byproduct.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]

  • Jerome, S., et al. (2010). Synthesis of 6-Bromo-3-substituted-[1][2][3]triazolo[4,3-a]pyridine. Synthetic Communications, 40(13), 1968-1976.

  • Roberge, J. Y., et al. (2009). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Tetrahedron Letters, 50(26), 3189-3192.
  • Reichelt, A., et al. (2010). An Efficient and Convenient Synthesis of[1][2][3]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. [Link]

A Prospective Computational and Theoretical Analysis of 2-(1-Methylhydrazino)-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just a protocol, but the scientific rationale behind each computational step, ensuring a self-validating and robust theoretical analysis.

Theoretical Framework: Selecting the Right Tools for the Job

The predictive power of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules containing nitro and amino functionalities, Density Functional Theory (DFT) has consistently proven to be a reliable and cost-effective method for predicting molecular structures and properties.[1]

Causality Behind Method Selection:

  • Density Functional Theory (DFT): DFT methods, particularly hybrid functionals, offer an excellent balance between computational cost and accuracy for systems of this size. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen as our primary tool. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with significant charge separation and potential intramolecular hydrogen bonding, as expected in our target molecule. Studies on 2-hydrazinopyridine and other substituted pyridines have successfully employed B3LYP for geometric optimization and electronic property calculations.[2][3]

  • Basis Set Selection (6-311++G): The choice of basis set dictates the flexibility the calculation has to describe the electron orbitals. For our target molecule, the 6-311++G basis set is recommended.

    • 6-311G: A triple-zeta basis set that provides a more accurate description of the valence electrons compared to smaller sets.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. This is critical for accurately modeling systems with potential lone pairs and hydrogen bonds, and for calculating properties like electron affinity and proton affinity.

    • **: Adds polarization functions on both heavy atoms and hydrogen, allowing for the description of non-spherical electron density distributions, which is essential for the nitro group and the pyridine ring. Studies on hydrogen bonding in pyridine derivatives have demonstrated the importance of such basis sets.[3]

Proposed Computational Workflow: A Step-by-Step Protocol

This section details a self-validating workflow for a comprehensive in-silico analysis of 2-(1-Methylhydrazino)-3-nitropyridine.

Step 1: Molecular Structure Input and Initial Optimization

  • Action: Sketch the 2D structure of 2-(1-Methylhydrazino)-3-nitropyridine in a molecular editor (e.g., GaussView, Avogadro).

  • Protocol: Convert the 2D sketch to a 3D structure. Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This prevents the high-level DFT calculation from starting from a highly energetic and potentially unrealistic conformation.

Step 2: High-Level Geometry Optimization

  • Action: Perform a full geometry optimization using the selected DFT method.

  • Protocol: Use the B3LYP functional with the 6-311++G** basis set. The optimization should be run until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface. This is a self-validating step; the calculation is complete only when convergence criteria are met.

Step 3: Vibrational Frequency Analysis

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G**).

  • Protocol: This calculation serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Spectroscopic Prediction: The calculated frequencies can be used to predict the molecule's IR and Raman spectra, providing data that can be directly compared with future experimental results.

Step 4: Electronic and Quantum Chemical Analysis

  • Action: Perform a single-point energy calculation on the optimized geometry to derive key electronic properties.

  • Protocol:

    • Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.

    • Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization, intramolecular interactions (like hydrogen bonding), and the stability of the molecule.[4]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is invaluable for predicting reactivity.

Workflow Diagram

G cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: Core DFT Calculation cluster_analysis Step 4: In-Depth Analysis mol_build Build 2D/3D Structure (e.g., GaussView) pre_opt Pre-optimization (Molecular Mechanics) mol_build->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G**) pre_opt->geom_opt Input Geometry freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calc freq_calc->sp_calc Validated Geometry homo_lumo HOMO-LUMO Analysis sp_calc->homo_lumo nbo NBO Analysis sp_calc->nbo mep MEP Mapping sp_calc->mep

Caption: Proposed computational workflow for 2-(1-Methylhydrazino)-3-nitropyridine.

Comparative Data Analysis: Benchmarking Against Known Molecules

The true value of this computational study lies in comparing the predicted properties of 2-(1-Methylhydrazino)-3-nitropyridine with those of similar, well-characterized molecules. This allows us to contextualize our findings and make informed predictions about its behavior.

Table 1: Comparison of Calculated Electronic Properties

Property2-(1-Methylhydrazino)-3-nitropyridine (Predicted)2-Hydrazinopyridine (Reference)3-Nitropyridine (Reference)Hydrazone Derivatives (Reference)[1]
Dipole Moment (μ) / Debye High (Predicted > 5 D)ModerateHigh4.0 - 5.7 D[1]
HOMO-LUMO Gap (ΔE) / eV Low (Predicted < 4 eV)~5 eV~4.5 eVVariable
First Hyperpolarizability (β) / esu High (Predicted > 7x10-30 esu)LowModerateHigh values indicate NLO potential[4]

Rationale: The combination of a strong donor (methylhydrazino) and acceptor (nitro) group is expected to create a significant "push-pull" effect. This should lead to a large dipole moment, a small HOMO-LUMO gap (indicating higher reactivity and potential for charge transfer), and a high first hyperpolarizability, suggesting potential applications as a non-linear optical (NLO) material.[4] The presence of a nitro group is known to quench fluorescence in solution, a property that could be investigated computationally via Time-Dependent DFT (TD-DFT).[5]

Table 2: Comparison of Key Geometric Parameters (Predicted)

ParameterPredicted Value (Å or °)Reference Compound & Value (Å or °)Justification
C2-N (Hydrazino) Bond Length ~1.36 Å2-Aminopyridine: ~1.38 ÅExpected partial double bond character due to resonance with the ring.
C3-N (Nitro) Bond Length ~1.45 ÅNitrobenzene: ~1.47 ÅStandard C-N bond length for an aromatic nitro compound.
N-O (Nitro) Bond Lengths ~1.23 ÅNitrobenzene: ~1.22 ÅSymmetrical nitro group bonds.
Intramolecular H-Bond (N-H···O-N) Possible (~2.0 - 2.2 Å)N/AA potential hydrogen bond could form between the hydrazino N-H and an oxygen of the nitro group, leading to a planar, stabilized conformation.

Conceptual Diagram: Frontier Molecular Orbitals

FMO lumo π* orbital (localized on nitro group and pyridine ring) homo π orbital (localized on methylhydrazino group and pyridine ring) gap ΔE (Energy Gap) energy_axis Energy energy_axis->lumo

Caption: Expected localization of HOMO and LUMO in 2-(1-Methylhydrazino)-3-nitropyridine.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded computational workflow for the thorough characterization of 2-(1-Methylhydrazino)-3-nitropyridine. By employing DFT calculations with the B3LYP functional and a 6-311++G** basis set, we can reliably predict the molecule's geometric, electronic, and spectroscopic properties.

The prospective comparative analysis suggests that this molecule will exhibit significant intramolecular charge transfer, resulting in a large dipole moment and a small HOMO-LUMO energy gap. These characteristics make it a compelling candidate for applications in non-linear optics and potentially as a reactive intermediate in organic synthesis. Furthermore, the potential for intramolecular hydrogen bonding could enforce planarity, influencing its crystal packing and solid-state properties. The methodologies and comparative benchmarks presented here provide a complete roadmap for researchers to not only perform these calculations but also to interpret the results with confidence, paving the way for future experimental validation and application.

References

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
  • Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. [Link]

  • ResearchGate. (2025). Density Functional Theory Study of Hydrogen Bonding Dimers with 4-Pyridinecarboxylic Acid Hydrazine.
  • ResearchGate. (2017). Computational analysis of the reaction of 1 with pyridine.
  • PubMed Central (PMC). (2023). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. [Link]

  • ResearchGate. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies.
  • PubMed Central (PMC). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. [Link]

  • MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]

Sources

A Comparative Guide to Cross-Reactivity in the Analysis of 2-(1-Methylhydrazino)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Ensuring Analytical Specificity for a Potential Genotoxic Impurity

Introduction: The Imperative for Specificity in Genotoxic Impurity Analysis

In pharmaceutical development, the control of impurities is paramount to ensure patient safety. Of particular concern are genotoxic impurities (GTIs), which are substances that can damage DNA and potentially lead to cancer.[1] Regulatory bodies, guided by the International Council for Harmonisation's M7 guideline (ICH M7), mandate stringent assessment and control of these impurities to mitigate carcinogenic risk.[2][3][4] The guideline establishes the concept of the Threshold of Toxicological Concern (TTC), a limit below which the risk is considered negligible, often set at 1.5 µg per day for lifetime exposure.[2][5]

This demanding threshold necessitates the development of highly sensitive and, crucially, highly specific analytical methods capable of detecting GTIs at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[6] Analytical cross-reactivity, where a structurally similar compound produces a response and interferes with the accurate quantification of the target analyte, poses a significant challenge.[7][8] Such interference can lead to false-positive results, triggering unnecessary and costly investigations, or worse, mask the true concentration of a harmful impurity.

This guide focuses on 2-(1-Methylhydrazino)-3-nitropyridine , a compound featuring two structural alerts for mutagenicity: a hydrazine moiety and a nitropyridine ring. Its potential to be a GTI, arising from synthetic pathways of APIs, makes it a critical target for analytical control. We will objectively compare the performance of two gold-standard analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—in selectively quantifying this compound in the presence of plausible, structurally related process impurities.

The Analytical Challenge: Potential Cross-Reactivity Landscape

The probable synthesis of 2-(1-Methylhydrazino)-3-nitropyridine involves the reaction of a precursor like 2-chloro-3-nitropyridine with methylhydrazine. Based on this, we can anticipate the presence of several structurally similar impurities that could co-elute or share similar mass-to-charge ratios, creating a risk of analytical interference.

This guide will evaluate the analytical specificity against the following potential cross-reactants:

  • Analyte of Interest: 2-(1-Methylhydrazino)-3-nitropyridine

  • Potential Cross-Reactant 1 (Starting Material): 2-Chloro-3-nitropyridine

  • Potential Cross-Reactant 2 (Reagent): Methylhydrazine

  • Potential Cross-Reactant 3 (Isomeric Impurity): 2-(2-Methylhydrazino)-3-nitropyridine

  • Potential Cross-Reactant 4 (Related Impurity): 2-Hydrazino-3-nitropyridine

Below is a visualization of the molecular structures of the target analyte and its potential analytical interferents.

Molecular_Structures cluster_target Target Analyte cluster_reactants Potential Cross-Reactants node_target 2-(1-Methylhydrazino)-3-nitropyridine node_r1 2-Chloro-3-nitropyridine node_r2 Methylhydrazine node_r3 2-(2-Methylhydrazino)-3-nitropyridine node_r4 2-Hydrazino-3-nitropyridine Experimental_Workflow prep Sample Preparation (API spiked with Analyte & Cross-Reactants) split Analytical Technique prep->split lcms LC-MS/MS Method Development (Column & Mobile Phase Optimization) split->lcms Non-Volatile Path gcms GC-MS/MS Method Development (Column, Temp Program & Derivatization) split->gcms Volatile Path lcms_val Specificity & Sensitivity Analysis (LC-MS/MS) lcms->lcms_val gcms_val Specificity & Sensitivity Analysis (GC-MS/MS) gcms->gcms_val compare Performance Comparison lcms_val->compare gcms_val->compare

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylhydrazino)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(1-Methylhydrazino)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.